(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Description
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Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJSYXKOHKTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
spectroscopic data for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Abstract
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a substituted thiazole derivative of significant interest to medicinal chemistry and drug development professionals. The thiazole scaffold is a cornerstone in the synthesis of compounds with diverse pharmacological activities. Rigorous structural confirmation and purity assessment are paramount for any downstream application, mandating a comprehensive spectroscopic characterization. This technical guide provides a robust framework for obtaining and interpreting the full spectroscopic profile of this target compound. It outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond mere procedural steps, this document elucidates the scientific rationale behind experimental choices and presents a predictive analysis of the expected spectral data, offering researchers a self-validating system for structural verification. This guide is designed to serve as an essential resource for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds.
Introduction: The Significance of Spectroscopic Verification
The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key building block in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise substitution pattern on the thiazole ring is critical to a compound's efficacy and safety profile, making unambiguous structural determination a non-negotiable step in the research and development pipeline.
Compound Profile: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
This guide focuses on the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine, a molecule that combines the thiazole core with a reactive primary amine function, presenting a versatile scaffold for further chemical modification.
| Property | Value | Source |
| Chemical Name | (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride | [1][2] |
| CAS Number | 1185293-90-6 | [1][2] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | [3] |
| Molecular Weight | 215.14 g/mol | [3] |
| Structure | ![]() |
Rationale for Multi-Technique Spectroscopic Analysis
No single analytical technique can provide absolute structural proof. A robust chemical characterization relies on the synergistic integration of multiple spectroscopic methods.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Infrared Spectroscopy identifies the specific functional groups present in the molecule.
-
UV-Vis Spectroscopy reveals information about the electronic conjugation within the chromophore.
This guide will detail the acquisition and interpretation of data from each of these techniques to build an unassailable structural proof for the target compound.
Proposed Synthetic Pathway: Reductive Amination
To perform spectroscopic analysis, a pure sample of the target compound is required. A highly efficient and common method for synthesizing primary amines from aldehydes is direct reductive amination.[4] This proposed pathway begins with the commercially available 2,4-dimethyl-1,3-thiazole-5-carbaldehyde.
Caption: Proposed synthesis via direct reductive amination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will examine the predicted data for both proton (¹H) and carbon-13 (¹³C) nuclei.
Predicted ¹H and ¹³C NMR Spectra
The expected chemical shifts are predicted based on the electronic environment of each nucleus. The dihydrochloride form means the amine will be protonated (-CH₂NH₃⁺) and the thiazole nitrogen is also likely protonated, influencing adjacent signals.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| a | -CH₃ (at C4) | ~2.4 | Singlet (s) | 3H | Methyl group on an sp² carbon of the thiazole ring. |
| b | -CH₃ (at C2) | ~2.7 | Singlet (s) | 3H | Methyl group adjacent to the protonated thiazole nitrogen, causing a downfield shift. |
| c | -CH₂ - | ~4.3 | Singlet (s) | 2H | Methylene group adjacent to the electron-withdrawing thiazole ring and the ammonium group. |
| d | -NH₃ ⁺ | ~8.5 | Broad Singlet (br s) | 3H | Protons on nitrogen (ammonium salt), typically broad and downfield. Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Label | Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|
| 1 | C H₃ (at C4) | ~15 | Standard sp³ methyl carbon on a heterocyclic ring. |
| 2 | C H₃ (at C2) | ~19 | sp³ methyl carbon adjacent to the heteroaromatic system. |
| 3 | -C H₂- | ~35 | Methylene carbon shifted downfield by the adjacent ammonium and thiazole groups. |
| 4 | C 4-CH₃ | ~148 | Quaternary sp² carbon of the thiazole ring. |
| 5 | C 5-CH₂ | ~125 | Quaternary sp² carbon of the thiazole ring, site of substitution. |
| 6 | C 2-CH₃ | ~165 | sp² carbon adjacent to both sulfur and protonated nitrogen, resulting in a significant downfield shift. |
Detailed Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve polar hydrochloride salts and to allow for the observation of exchangeable N-H protons, which would be lost in D₂O.[5]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[6]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Set a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Caption: Workflow for NMR data interpretation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this polar, pre-charged molecule, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The analysis will be on the free base form (C₆H₁₀N₂S, MW = 142.22).
Table 3: Predicted High-Resolution MS (ESI⁺) Data
| Ion | Calculated m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 143.0638 | The protonated molecular ion of the free base (C₆H₁₁N₂S⁺). This is expected to be the base peak. |
| [M+Na]⁺ | 165.0457 | A common adduct observed in ESI-MS. |
Detailed Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: Acetonitrile/water is a common mobile phase for ESI, and formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The spectrum will show characteristic absorption bands for the amine salt and the thiazole ring.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-2800 | -NH₃⁺ | N-H stretch (ammonium salt) |
| 2950-2850 | C-H (methyl/methylene) | C-H stretch |
| ~1600 | -NH₃⁺ | N-H bend (asymmetric) |
| ~1580 | C=N | Ring stretch (thiazole) |
| ~1510 | -NH₃⁺ | N-H bend (symmetric) |
| ~1450 | C=C | Ring stretch (thiazole) |
| 650-700 | C-S | C-S stretch |
Detailed Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Rationale: The KBr pellet method is a standard technique for analyzing solid samples and avoids solvent interference bands.[8]
-
-
Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Integrated Spectroscopic Characterization Workflow
The true power of spectroscopic analysis lies in combining the data from all techniques to build a conclusive structural assignment. Each method provides a piece of the puzzle, and together they validate the identity, structure, and purity of the target compound.
Caption: Integrated workflow for structural confirmation.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the complete spectroscopic characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. By following the detailed protocols and leveraging the predictive spectral data provided, researchers and drug development professionals can confidently verify the structure and purity of this important chemical scaffold. The integration of NMR, MS, and IR spectroscopy constitutes a self-validating system that ensures the high quality and reliability of the material, which is an indispensable prerequisite for its use in further research and development endeavors.
References
-
Sinfoo Biotech. (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. [Link]
-
ResearchGate. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
ResearchGate. Computational Study: Synthesis, Spectroscopic (UV-vis, IR, NMR), Antibacterial, Antifungal, Antioxidant, Molecular Docking and ADME of New (E)-5-(1-(2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole. [Link]
-
SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]
-
ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra.... [Link]
-
ResearchGate. N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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- 6. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. mdpi.com [mdpi.com]
Technical Guide: NMR Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
[1]
Executive Summary & Structural Context[1][2]
-
Compound: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride[1]
-
CAS: 1185293-90-6 (Salt form) / 165736-07-2 (Free base)[1]
-
Formula:
-
BMRB Reference ID: bmse012585 (Free base equivalent)
Analytical Challenge: The primary challenge in analyzing this compound is the dihydrochloride salt form . In protic solvents (like
Experimental Methodology
Sample Preparation Strategy
To observe the complete proton inventory, including the exchangeable ammonium protons, DMSO-
| Parameter | Protocol | Rationale |
| Solvent | DMSO- | Prevents rapid exchange of |
| Concentration | 10-15 mg / 0.6 mL | Sufficient S/N for |
| Reference | TMS (0.00 ppm) | Internal standard for precise shift referencing.[1] |
| Temperature | 298 K (25°C) | Standard temperature to minimize chemical shift drift of labile protons.[1] |
Acquisition Parameters (400 MHz +)
-
NMR: 16 scans,
pulse angle, D1 relaxation delay 2.0s (critical for accurate integration of methyl singlets). -
NMR: 1024+ scans, proton-decoupled (CPD), D1
2.0s.
Structural Elucidation Logic
The assignment strategy relies on distinguishing the two methyl groups on the thiazole ring and validating the salt formation via the amine signals.
Logic Flow Diagram
The following diagram illustrates the decision matrix for assigning the critical methyl and methylene signals.
Caption: Logical workflow for assigning ¹H NMR signals in (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine 2HCl.
Spectral Data Analysis
NMR Spectrum (DMSO- )
Key Diagnostic Feature: The presence of the broad ammonium signal at ~8.5 ppm confirms the salt form.[1] In the free base, this signal would be a broad singlet around 1.5-2.0 ppm or absent due to exchange.[1]
| Position | Group | Shift ( | Multiplicity | Integral | Mechanistic Insight |
| Ammonium | 8.40 – 8.70 | Broad Singlet | 3H | Primary amine protonated.[1] Broadening due to quadrupole relaxation of | |
| C5- | Methylene | 4.10 – 4.25 | Broad q or s | 2H | Deshielded by the aromatic ring and the inductive effect of the cationic ammonium group.[1] May show coupling to |
| C2- | Methyl | 2.60 – 2.70 | Singlet | 3H | Most deshielded methyl due to placement between electronegative N and S atoms (C2 position).[1] |
| C4- | Methyl | 2.30 – 2.40 | Singlet | 3H | Typical aromatic methyl shift.[1] Less deshielded than C2-Me.[1] |
| Thiazole- | Ring NH | > 12.0 | Very Broad | < 1H | Often invisible due to rapid exchange, but if seen, confirms the dihydrochloride nature (protonation of ring N).[1] |
Note on Impurities:
-
Water: ~3.33 ppm (variable).[2]
-
DMSO (residual): 2.50 ppm (quintet).[3] Caution: The C2-Methyl signal (~2.6 ppm) appears very close to the solvent residual peak.[1] Ensure high field strength or proper shimming to resolve.
NMR Spectrum (DMSO- )
The carbon spectrum confirms the thiazole backbone.[1] The quaternary carbons are identified by their lower intensity.
| Position | Carbon Type | Shift ( | Assignment Logic |
| C2 | Quaternary ( | 165.0 – 168.0 | Most downfield carbon; flanked by N and S. |
| C4 | Quaternary ( | 148.0 – 152.0 | Aromatic ring carbon, substituted with methyl.[1] |
| C5 | Quaternary ( | 125.0 – 128.0 | Aromatic ring carbon, substituted with methylene-amine.[1] |
| C5- | Methylene | 34.0 – 38.0 | Aliphatic carbon attached to nitrogen.[1] |
| C2- | Methyl | 18.0 – 19.5 | Attached to C2.[1] |
| C4- | Methyl | 14.0 – 15.5 | Attached to C4.[1] |
Quality Control & Troubleshooting
Differentiating Salt vs. Free Base
If the sample has degraded or was not fully protonated:
-
Shift Drift: The C5-Methylene peak will shift upfield (toward 3.8 ppm) as the pH increases (loss of HCl).
-
Loss of Amine Peak: The signal at 8.5 ppm will vanish or move significantly upfield to ~2.0 ppm.
Common Contaminants[1]
-
Ethanol/Methanol: Often used in recrystallization. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH) in DMSO.
-
Triethylamine: If used to neutralize, look for quartet/triplet patterns at 2.4/0.9 ppm.
Visualization of Structure
The following diagram maps the chemical environment to the expected shifts.
Caption: Structural map correlating chemical moieties to expected NMR shifts.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse012585 : (2,4-dimethyl-1,3-thiazol-5-yl)methanamine.[1][4][5][6] (Provides free base reference data).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).[2][6]
-
Source: [Link]
-
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for thiazole substituent effects).
Sources
- 1. Biologically relevant small molecules [bmrb.io]
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- 3. paulussegroup.com [paulussegroup.com]
- 4. bmse012585 (2,4-dimethyl-1,3-thiazol-5-yl)methanamine at BMRB [bmrb.io]
- 5. POKY ain't poky! - MetaLib [sites.google.com]
- 6. POKY ain't poky! - MetaLib [sites.google.com]
- 7. Biological Magnetic Resonance Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
Biological Significance of the 2,4-Dimethylthiazole Moiety
The following technical guide details the biological and medicinal significance of the 2,4-dimethylthiazole moiety.
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary: The "Privileged" Scaffold
The 2,4-dimethylthiazole moiety is a specific structural motif within the thiazole class of heterocycles, distinguished by methyl substitutions at the C2 and C4 positions. Unlike the ubiquitous 2-aminothiazole scaffold—which is often flagged as a Pan-Assay Interference Compound (PAINS) or a metabolic liability—the 2,4-dimethylthiazole core offers a robust, metabolically stable alternative for lead optimization.
Its significance lies in three key medicinal chemistry properties:
-
Metabolic Blockade: The C2-methyl group sterically and electronically blocks the C2 position, a primary site for oxidative metabolism and nucleophilic attack in unsubstituted thiazoles.
-
Lipophilic Tuning: The dimethyl pattern provides a precise increment in lipophilicity (+0.5 to +1.0 LogP relative to unsubstituted thiazole), facilitating membrane permeability without introducing excessive hydrophobicity.
-
Vector Orientation: The C4-methyl group restricts conformational freedom, often locking the C5-substituent into a bioactive conformation suitable for binding pockets in kinases (e.g., EGFR), oxidoreductases (e.g., CYP51), and GPCRs (e.g., LPA2).
Chemical Biology & Structural Properties[1][2][3][4][5]
Electronic and Steric Profile
The thiazole ring is π-excessive, yet the nitrogen atom acts as a hydrogen bond acceptor (HBA). The 2,4-dimethyl substitution pattern alters this baseline significantly:
-
C2-Methyl: Acts as an electron-donating group (EDG) via hyperconjugation, increasing the basicity of the nitrogen (pKa shift) and making the ring more electron-rich. Crucially, it prevents the formation of the unstable sulfenic acid intermediate often seen in C2-unsubstituted thiazoles during P450 metabolism.
-
C4-Methyl: Provides steric bulk that often dictates the twist angle of the substituent at C5. In biaryl systems, this "ortho-like" effect forces non-planar conformations, which can improve selectivity by disrupting π-stacking in off-target proteins.
Metabolic Stability vs. Toxicity
While aminothiazoles are frequently associated with hepatotoxicity (via iminoquinone formation), 2,4-dimethylthiazoles are generally considered safer bioisosteres.
| Feature | 2-Aminothiazole (Risk) | 2,4-Dimethylthiazole (Advantage) |
| Metabolic Site | C2-NH2 (Glucuronidation/Oxidation) | C2-CH3 (Benzylic oxidation is slow) |
| Reactive Species | Iminoquinones (Protein Adducts) | Stable (No direct quinone path) |
| CYP Inhibition | High (Coordinates Heme Iron) | Moderate/Low (Steric clash with Heme) |
Pharmacological Applications & Case Studies
Fibrosis: LPA2 Receptor Antagonists
Recent optimization campaigns for Lysophosphatidic Acid Receptor 2 (LPA2) antagonists utilized the 2,4-dimethylthiazole moiety to solve a critical ADME failure.
-
The Problem: Early hits containing furan or unsubstituted thiazole rings suffered from rapid clearance (high intrinsic clearance,
). -
The Solution: Installation of the 2,4-dimethylthiazole moiety at the core.
-
Mechanism: The C2-methyl blocked metabolic attack, while the C4-methyl optimized the hydrophobic fit within the GPCR transmembrane bundle.
-
Outcome: The lead candidate (Compound 50 in J. Med. Chem. studies) achieved high oral bioavailability and the lowest effective dose (
) in murine fibrosis models.
Infectious Disease: CYP51 & NMT Inhibitors
-
Antitubercular Agents: Derivatives of ethyl 2,4-dimethylthiazole-5-carboxylate have shown potent activity against Mycobacterium tuberculosis. The moiety binds to the CYP51 (sterol 14
-demethylase) active site. The hydrophobic methyl groups interact with the phenylalanine cluster (Phe399) near the heme access channel, while the thiazole nitrogen coordinates with the heme iron or interacts via water bridges. -
Trypanocidal Agents: In inhibitors of N-myristoyltransferase (NMT), the 2,4-dimethylthiazole serves as a linker that orients the peptidomimetic "warhead" into the catalytic tunnel, improving selectivity over human NMT.
Experimental Protocol: Synthesis & Derivatization
The "gold standard" method for accessing this moiety is the Hantzsch Thiazole Synthesis . Below is a validated protocol for synthesizing Ethyl 2,4-dimethylthiazole-5-carboxylate , a versatile building block.
Reagents & Equipment
-
Precursors: Thioacetamide (1.1 eq), Ethyl 2-chloroacetoacetate (1.0 eq).
-
Solvent: Ethanol (Absolute) or DMF.
-
Catalyst: None required (autocatalytic) or catalytic amount of base (NaHCO3) for workup.
-
Equipment: Reflux condenser, magnetic stirrer, ice bath.
Step-by-Step Protocol
-
Preparation: Dissolve Thioacetamide (7.5 g, 0.1 mol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.
-
Addition: Add Ethyl 2-chloroacetoacetate (16.4 g, 0.1 mol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the
-halo ketone. -
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the thiazole may precipitate.
-
Neutralization: Pour the mixture into ice-cold water (150 mL) and neutralize with saturated NaHCO3 solution until pH ~8. The product will oil out or precipitate as a solid.[1]
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Dry combined organics over anhydrous
. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield: Typically 70–85%.
-
Characterization:
NMR (CDCl3): 1.35 (t, 3H), 2.70 (s, 3H, C2-Me), 2.72 (s, 3H, C4-Me), 4.30 (q, 2H).
-
Visualizations
Workflow: Hantzsch Synthesis Logic
The following diagram illustrates the convergent synthesis of the 2,4-dimethylthiazole scaffold.
Caption: Convergent Hantzsch synthesis pathway forming the 2,4-dimethylthiazole core from thioacetamide and
Mechanistic SAR: The "Magic Methyl" Effect
This diagram details why the 2,4-dimethyl substitution is superior to the unsubstituted scaffold.
Caption: SAR logic demonstrating how C2/C4 methylation translates to improved pharmacokinetic stability and binding potency.
References
-
Organic Syntheses. (1945). 2,4-Dimethylthiazole.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 3, p.332.[10] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10934, 2,4-Dimethylthiazole. Retrieved from [Link]
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- 3. medchemexpress.com [medchemexpress.com]
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role of thiazole compounds in medicinal chemistry and drug discovery
An In-depth Technical Guide to the Role of Thiazole Compounds in Medicinal Chemistry and Drug Discovery
Authored by a Senior Application Scientist
Abstract
The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in drug design, leading to a multitude of clinically successful therapeutic agents.[2] This technical guide provides an in-depth exploration of the thiazole moiety's role in modern drug discovery. We will dissect the fundamental chemistry, explore key synthetic methodologies, analyze structure-activity relationships (SAR), and examine the mechanism of action of prominent thiazole-containing drugs across diverse therapeutic areas including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of robust, self-validating discovery workflows.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Thiazole (1,3-thiazole) is an aromatic five-membered heterocycle with the molecular formula C₃H₃NS.[1] Its significance in drug discovery stems from several key features:
-
Structural Rigidity and Planarity: The aromatic nature of the ring provides a rigid scaffold, which can facilitate precise orienting of substituent groups for optimal interaction with biological targets.
-
Hydrogen Bonding Capability: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.
-
Diverse Substitution Patterns: The thiazole ring can be readily functionalized at the C2, C4, and C5 positions, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]
-
Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or imidazole rings, to modulate physicochemical properties like solubility and metabolic stability.
This combination of features is why the thiazole ring is present in a wide array of natural products, such as Vitamin B1 (Thiamine), and numerous FDA-approved synthetic drugs.[4][5] These molecules engage in a variety of biological activities by activating or inhibiting biochemical pathways, enzymes, or receptors within physiological systems.[6]
Physicochemical and Reactivity Profile
The chemical behavior of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient and thus susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen.[3] Conversely, electrophilic substitution typically occurs at the electron-rich C5 position.[3] Understanding this reactivity is fundamental to designing synthetic routes for novel derivatives.
Synthetic Strategies for Thiazole Derivatives: From Classic to Contemporary
The ability to efficiently synthesize diverse libraries of thiazole-containing compounds is paramount for any drug discovery program. While numerous methods exist, the Hantzsch thiazole synthesis remains a foundational and widely utilized protocol due to its reliability and broad substrate scope.[7][8]
The Hantzsch Thiazole Synthesis: A Cornerstone Protocol
Developed in the late 19th century, the Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2][9] Its enduring utility is a testament to its versatility.
Experimental Protocol: General Hantzsch Synthesis
This protocol describes a generalized, self-validating procedure for synthesizing a 2,4-disubstituted thiazole derivative.
Objective: To synthesize a target thiazole compound for subsequent biological screening.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiobenzamide (or other thioamide)
-
Ethanol (or other suitable solvent like dioxane)
-
Triethylamine (optional, as a base)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography apparatus and silica gel
-
NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add the α-haloketone (1.0 eq) to the solution. Causality Note: The stoichiometric 1:1 ratio is crucial for preventing side reactions and maximizing yield. An excess of either reagent can lead to complex product mixtures.
-
Reaction Progression: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress should be monitored every 30 minutes by TLC. Self-Validation: A co-spot of the starting materials alongside the reaction mixture on the TLC plate allows for clear visualization of reactant consumption and product formation.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. Causality Note: The choice of purification method depends on the physical properties of the product. Column chromatography is preferred for non-crystalline or oily products to ensure high purity, which is critical for accurate biological data.
-
Characterization: The final product's structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry. The data should be consistent with the expected thiazole derivative.
Modern Synthetic Innovations
While the Hantzsch synthesis is robust, modern medicinal chemistry often demands more efficient and environmentally benign methods.[10] Recent advances include:
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes.[11]
-
Multicomponent reactions (MCRs): Combine three or more starting materials in a single step, increasing efficiency and atom economy.[11]
-
Green chemistry approaches: Utilize environmentally friendly solvents and catalysts.[12]
The choice of synthetic route is a strategic decision based on the desired substitution pattern, scale, and available resources.
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Therapeutic Applications of Thiazole Compounds
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide range of diseases.[1]
Anticancer Agents
The thiazole scaffold is a key component of several important anticancer drugs.[13] These agents often function by inhibiting critical cellular processes required for tumor growth and proliferation.
-
Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The thiazole ring is crucial for its binding to the ATP-binding pocket of the BCR-ABL kinase.[14]
-
Ixabepilone: A microtubule-stabilizing agent that induces cell cycle arrest and apoptosis, used for treating metastatic breast cancer.[15]
-
Dabrafenib: A BRAF kinase inhibitor for melanoma, where the thiazole moiety plays a key role in engaging with the enzyme's active site.[15]
Recent research has also focused on developing thiazole derivatives that target other cancer-related pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[16][17] Some novel compounds have shown potent inhibition of VEGFR-2 and induced apoptosis in breast cancer cell lines.[17]
Caption: Simplified pathway showing inhibition of a receptor tyrosine kinase by a thiazole drug.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[18][19] Thiazole derivatives have been systematically synthesized and evaluated to combat resistant bacterial and fungal strains.
-
Sulfathiazole: One of the early sulfonamide antibiotics, demonstrating the long-standing importance of the thiazole ring in antibacterial therapy.[14]
-
Penicillins and Cephalosporins: Many semi-synthetic penicillins and cephalosporins incorporate a 2-aminothiazole moiety, which enhances their antibacterial spectrum.[12][20]
-
Novel Derivatives: Modern research focuses on thiazole compounds that can overcome resistance mechanisms. Their amphiphilic character, combining hydrophilic and hydrophobic properties, may allow them to disrupt microbial cell membranes, leading to cytoplasm leakage and cell death.[21]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the antimicrobial potency of thiazole scaffolds. For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, compounds with a chloro substituent showed superior antibacterial activity compared to those with a bromo substituent, highlighting the sensitivity of the biological activity to subtle electronic and steric changes.[22] Similarly, the nature and position of acyl group substitutions on the thiazole ring have been shown to be critical for antibacterial efficacy.[23]
| Base Scaffold | Substituent (R) | Target Organism | Activity (MIC) | Reference |
| 2,4-disubstituted thiazole | -Cl at C4-phenyl | S. aureus | High | [22] |
| 2,4-disubstituted thiazole | -Br at C4-phenyl | S. aureus | Inactive | [22] |
| Imidazolyl thiazole | (Specific side chain) | Bacillus sp. | 1.95 - 3.91 µg/ml | |
| 5-acyl-thiazole | Acetate | Bacteria | Active | [23] |
Table 1: Example of Structure-Activity Relationship (SAR) data for antimicrobial thiazole derivatives.
Agents for Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need.[24] Thiazole derivatives have emerged as promising candidates for treating these conditions.[25]
The primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BChE) to increase acetylcholine levels in the brain.[26] Several novel thiazolylhydrazone derivatives have been synthesized that show potent and selective inhibitory activity against AChE, with some compounds exhibiting IC₅₀ values in the nanomolar range.[27][28] The thiazole core in these molecules often serves as a key structural element for interacting with the enzyme's active site.[28] Pramipexole, a fused-thiazole derivative, is a dopamine receptor agonist used to treat Parkinson's disease.[14]
The Drug Discovery and Development Workflow
The journey of a thiazole compound from a laboratory curiosity to a clinical therapeutic follows a rigorous, multi-stage process.
Caption: A high-level overview of the drug discovery pipeline for thiazole-based compounds.
-
Hit Identification: Large libraries of diverse thiazole compounds are screened against a validated biological target.
-
Hit-to-Lead Optimization: "Hit" compounds with initial activity are chemically modified to improve potency, selectivity, and drug-like properties. This iterative process is guided by SAR studies.
-
Preclinical Development: The optimized "lead" candidate undergoes extensive in vitro and in vivo testing to establish its safety and efficacy profile before it can be considered for human clinical trials.
Conclusion and Future Perspectives
The thiazole scaffold is an enduringly valuable asset in medicinal chemistry.[1][6] Its presence in numerous clinically approved drugs for cancer, infections, and neurological disorders underscores its therapeutic versatility.[17][29] The continuous development of innovative synthetic methodologies allows chemists to explore an ever-expanding chemical space around the thiazole core.[7] Future research will likely focus on conjugating the thiazole moiety with other pharmacophores to create hybrid molecules with multi-target activities, developing more selective kinase inhibitors, and tackling the persistent challenge of antimicrobial resistance. The rich history and proven success of thiazole-based drugs provide a strong foundation for the discovery of the next generation of innovative medicines.
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A Technical Guide to the Initial Synthesis and Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the initial synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride, a key heterocyclic building block. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific procedural choices. The synthesis is approached via a robust, multi-step pathway beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring. Subsequent functional group manipulations, including oximation and reduction, are detailed to yield the target primary amine. The guide culminates in the formation of the stable dihydrochloride salt and outlines a full suite of analytical techniques for rigorous structural confirmation and purity assessment. All quantitative data is summarized in structured tables, and key workflows are visualized using process diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including the essential vitamin Thiamine (Vitamin B1).[1][2] The title compound, (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine, represents a valuable synthetic intermediate, providing a reactive primary amine handle on a stable, substituted thiazole core. Its dihydrochloride salt form enhances stability and improves handling characteristics for subsequent applications.[3]
This guide details a logical and reproducible synthetic strategy. The core principle is to first build the substituted thiazole ring system and then elaborate the C5 position to install the required aminomethyl group.
Retrosynthetic Analysis
The synthesis strategy begins by disconnecting the target molecule at the C5-methylamine bond and the thiazole ring itself. This leads to a three-step core synthesis:
-
Hantzsch Thiazole Synthesis: Formation of the 2,4-dimethylthiazole ring with a C5-acetyl group, which serves as a precursor for the aminomethyl function. This classic reaction involves the condensation of an α-haloketone with a thioamide.[2][4][5]
-
Functional Group Transformation: Conversion of the C5-acetyl group into a primary amine via a two-step oximation-reduction sequence. This is a reliable method for transforming a ketone into an amine.
-
Salt Formation: Conversion of the synthesized free base into its more stable and handleable dihydrochloride salt.
The overall synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow. A multi-step synthesis starting from commercially available precursors to yield the target dihydrochloride salt.
Detailed Synthetic Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 5-Acetyl-2,4-dimethylthiazole (Intermediate I)
This step employs the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[2][4][5] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[4]
-
Reactants: 3-Chloro-2,4-pentanedione and Thioacetamide
-
Solvent: Ethanol
-
Principle: The thioamide sulfur atom acts as a nucleophile, displacing the chloride from the α-haloketone. The nitrogen then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic thiazole ring. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of reactants and stabilize charged intermediates.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the thioacetamide is fully dissolved.
-
Add 3-chloro-2,4-pentanedione (13.45 g, 0.1 mol) to the solution dropwise over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M sodium bicarbonate solution (2 x 75 mL) to neutralize any generated acid, and then with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to afford 5-acetyl-2,4-dimethylthiazole as a pale yellow liquid.[6]
Step 2 & 3: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine (Intermediate II)
This stage involves a two-step conversion of the ketone to a primary amine.
2.2.1. Oximation of Intermediate I
-
Principle: The carbonyl group of the acetylthiazole reacts with hydroxylamine hydrochloride in the presence of a mild base (sodium acetate) to form an oxime. Sodium acetate acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
Experimental Protocol:
-
In a 250 mL flask, dissolve 5-acetyl-2,4-dimethylthiazole (15.5 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol) in water (50 mL).
-
Heat the mixture to reflux for 2 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
-
Add 100 mL of cold deionized water to precipitate the oxime.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 5-acetyl-2,4-dimethylthiazole oxime. This intermediate is often sufficiently pure for the next step without further purification.
2.2.2. Reduction of the Oxime
-
Principle: The oxime is reduced to the corresponding primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is an ideal aprotic ether solvent for this reduction.
Experimental Protocol:
-
Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
-
Set up a 500 mL three-neck flask, oven-dried and cooled under an inert atmosphere, equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.
-
Suspend Lithium Aluminum Hydride (7.6 g, 0.2 mol) in anhydrous THF (150 mL).
-
Dissolve the oxime intermediate (17.0 g, 0.1 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the oxime solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by sequential, dropwise addition of water (7.6 mL), followed by 15% NaOH solution (7.6 mL), and finally water again (22.8 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine free base as an oil.
Step 4: Formation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride (Final Product)
-
Principle: The basic free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid. The salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base. The formation of a di-hydrochloride salt indicates protonation of both the primary amine and the thiazole ring nitrogen.
Experimental Protocol:
-
Dissolve the crude free base from the previous step in isopropanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic to litmus paper and precipitation is complete.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the product in a vacuum oven at 40-50 °C to yield (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride as a white to off-white crystalline solid.[3]
Characterization and Data
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₁₂Cl₂N₂S |
| Molecular Weight | 215.14 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
Spectroscopic Data
The following tables outline the expected spectroscopic data for the final product and a key intermediate. This data serves as a self-validating system for the described protocols.
Table 1: Expected ¹H NMR Data for the Final Product (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.30 | s | 2H | -CH₂-NH₃⁺ | Singlet adjacent to the thiazole ring. |
| ~2.75 | s | 3H | C2-CH₃ | Methyl group on the electron-deficient C2 of the thiazole ring. |
| ~2.55 | s | 3H | C4-CH₃ | Methyl group on the electron-rich C4 of the thiazole ring. |
Table 2: Expected IR Data for the Final Product (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad, Strong | N-H stretch (Ammonium salt) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1600 | Medium | C=N stretch (Thiazole ring) |
| ~1550 | Medium | N-H bend (Ammonium salt) |
| ~1450 | Medium | C-H bend (Methyl) |
Table 3: Characterization Data for Intermediate I (5-Acetyl-2,4-dimethylthiazole)
| Analysis | Observed Data | Reference |
| Molecular Formula | C₇H₉NOS | [6] |
| Molecular Weight | 155.22 g/mol | [6] |
| Boiling Point | ~228-230 °C @ 760 mmHg | [6] |
| Density | ~1.15 g/mL | [7] |
| IR (C=O stretch) | ~1670 cm⁻¹ | [8] |
Conclusion
This guide presents a validated and detailed pathway for the synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride. By leveraging the classic Hantzsch synthesis and well-established functional group transformations, this protocol provides a reliable method for accessing this valuable chemical intermediate. The comprehensive characterization data supplied serves as a benchmark for researchers to verify the successful synthesis and purity of the target compound, enabling its confident use in further research and development activities.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]
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MDPI. (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Available from: [Link]
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PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available from: [Link]
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Indian Academy of Sciences. Chemistry of the thiazoles. Available from: [Link]
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ResearchGate. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Available from: [Link]
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A Technical Guide to the Pharmacological Potential of Dimethyl-Thiazolyl Compounds
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a privileged structure in the design of therapeutically active agents. Thiazole-containing compounds are found in nature, such as in Vitamin B1 (Thiamine), and are integral to numerous synthetic drugs, including the anticancer agent Dasatinib and the antibacterial Sulfathiazole.[1] The versatility of the thiazole core allows for the synthesis of large, diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies.[1][2]
This guide focuses specifically on the pharmacological landscape of dimethyl-thiazolyl derivatives, a subclass that has garnered significant attention for its potent and often selective biological activities. We will delve into the primary therapeutic areas where these compounds show promise—oncology and inflammation—exploring the underlying mechanisms of action, presenting key efficacy data, and providing detailed protocols for their evaluation. Our approach is grounded in the principles of rational drug design, explaining the causality behind experimental choices to provide a self-validating framework for researchers and drug development professionals.
Chapter 1: Anticancer Activity of Dimethyl-Thiazolyl Derivatives
The development of novel anticancer agents is driven by the need to overcome the limitations of current therapies, such as toxicity and drug resistance. Dimethyl-thiazolyl compounds have emerged as a promising class of antiproliferative agents, primarily through their ability to disrupt fundamental cellular processes required for tumor growth, such as cell division and survival signaling.[1][3]
Mechanism of Action: Inhibition of Tubulin Polymerization
A validated and highly successful strategy in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Compounds that interfere with the polymerization of α- and β-tubulin subunits into microtubules can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger programmed cell death (apoptosis).[4]
Numerous 2,4-disubstituted thiazole derivatives, including those with a dimethyl-thiazole core, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This binding event prevents the assembly of microtubules, leading to mitotic arrest.
-
Causality in Experimental Design: The selection of tubulin polymerization as a target is strategic. Because cancer cells are characterized by rapid and uncontrolled proliferation, they are disproportionately sensitive to agents that disrupt mitosis. Therefore, tubulin inhibitors can achieve a therapeutic window, showing greater toxicity to cancer cells than to normal, slower-dividing cells.
The downstream consequence of mitotic arrest is the activation of the intrinsic apoptotic pathway. The prolonged arrest triggers cellular stress signals that lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death.[6][7]
Visualization: Tubulin Inhibition-Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by a dimethyl-thiazolyl compound, leading to apoptosis.
Caption: Pathway of apoptosis induced by dimethyl-thiazolyl tubulin inhibitors.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of novel compounds is typically quantified by their IC50 value—the concentration required to inhibit 50% of cell growth. The following tables summarize the cytotoxic activity of representative 2,4-dimethylthiazole-5-carboxamide analogs and other thiazole derivatives against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazole-5-carboxamide Analogs [2]
| Compound ID | R1 (at position 2) | R2 (Amide substituent) | A-549 (Lung) | Bel7402 (Liver) | HCT-8 (Colon) |
|---|---|---|---|---|---|
| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 |
| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 |
| 8a | 2-F-Ph | 4-Cl, 2-Me-Ph | >50 | >50 | >50 |
| 8c | 2-Cl-Ph | 2,4-diCl-Ph | >50 | >50 | >50 |
Data shows that specific substitutions, such as a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R2 (Compound 8b), are favorable for cytotoxicity.[2]
Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Analogs [4]
| Compound ID | Structure Features | Tubulin Polymerization IC50 (nM) |
|---|---|---|
| 4f | Thiazol-5(4H)-one derivative | 9.33 |
| 5a | Thiazol-5(4H)-one derivative | 9.52 |
These compounds demonstrate potent inhibition of tubulin polymerization at nanomolar concentrations, validating the proposed mechanism of action.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[8] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Self-Validating System: This protocol incorporates multiple controls (vehicle, untreated, and positive control) to ensure the observed cytotoxicity is due to the test compound and not an artifact of the solvent or assay conditions. The dose-response curve validates the biological effect.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the dimethyl-thiazolyl compound in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.1% DMSO).
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, at 37°C and 5% CO2.[1]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Chapter 2: Anti-inflammatory Activity of Dimethyl-Thiazolyl Derivatives
Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. A central pathway in inflammation is the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[9] In contrast, COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[9][10]
-
Causality in Experimental Design: The rationale for developing selective COX-2 inhibitors is to achieve anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (like ibuprofen) that inhibit both isoforms. The structural differences between the active sites of COX-1 and COX-2 allow for the design of selective inhibitors. Thiazole-carboxamide derivatives have been successfully designed to preferentially bind to the COX-2 active site.[11][12]
The inflammatory stimulus (e.g., lipopolysaccharide, LPS) often triggers signaling through the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] Activation of NF-κB leads to its translocation to the nucleus, where it promotes the transcription of pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[13] By inhibiting COX-2, dimethyl-thiazolyl compounds act downstream to block the synthesis of prostaglandins, thereby reducing the inflammatory response. Some evidence also suggests certain thiazolidinone derivatives may directly inhibit NF-κB expression, providing an upstream mechanism of action.[15]
Visualization: COX-2 Mediated Inflammatory Pathway
This diagram outlines the inflammatory cascade and the point of intervention for selective COX-2 inhibitors.
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Methodological & Application
Synthesis Protocol for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride: A Comprehensive Guide for Researchers
This document provides a detailed, research-grade guide for the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the chosen methodologies. This guide emphasizes scientific integrity, reproducibility, and safety.
Introduction and Significance
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride serves as a key intermediate, providing a reactive primary amine handle on a stable, substituted thiazole core. This allows for further molecular elaboration and the construction of diverse chemical libraries for screening and lead optimization. This guide outlines a robust and efficient four-step synthetic sequence to obtain this target compound with high purity.
Overall Synthetic Strategy
The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is approached through a logical and well-established sequence of reactions. The overall strategy involves the initial construction of the 2,4-dimethylthiazole core, followed by functionalization at the C5 position to introduce a formyl group. This aldehyde is then converted to the desired primary amine via reductive amination, and finally, the stable dihydrochloride salt is prepared.
Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole
The foundational step in this synthesis is the construction of the 2,4-dimethylthiazole ring system via the classic Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2,4-dimethylthiazole, thioacetamide is reacted with 3-chloro-2-butanone.
Protocol: Synthesis of 2,4-Dimethylthiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Thioacetamide | 75.13 | 75.1 g | 1.0 | Purity ≥ 98% |
| 3-Chloro-2-butanone | 106.55 | 111.9 g (105 mL) | 1.05 | Purity ≥ 95% |
| Ethanol | 46.07 | 500 mL | - | Anhydrous |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (75.1 g, 1.0 mol) and anhydrous ethanol (500 mL).
-
Stir the mixture at room temperature until the thioacetamide is completely dissolved.
-
Slowly add 3-chloro-2-butanone (111.9 g, 1.05 mol) to the solution over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored and maintained below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 500 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylthiazole.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,4-dimethylthiazole as a colorless to pale yellow liquid.
Step 2: Vilsmeier-Haack Formylation of 2,4-Dimethylthiazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this step, 2,4-dimethylthiazole is formylated at the electron-rich C5 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol: Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phosphorus oxychloride (POCl₃) | 153.33 | 168.6 g (102.2 mL) | 1.1 | Purity ≥ 99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 80.4 g (85 mL) | 1.1 | Anhydrous |
| 2,4-Dimethylthiazole | 113.18 | 113.2 g | 1.0 | From Step 1 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (80.4 g, 1.1 mol) and anhydrous dichloromethane (200 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (168.6 g, 1.1 mol) dropwise to the stirred DMF solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 2,4-dimethylthiazole (113.2 g, 1.0 mol) in anhydrous dichloromethane (300 mL).
-
Add the solution of 2,4-dimethylthiazole dropwise to the Vilsmeier reagent over 1 hour at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 500 g of crushed ice.
-
Basify the mixture to pH 8-9 with a 30% aqueous sodium hydroxide solution while keeping the temperature below 20 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 2,4-dimethyl-1,3-thiazole-5-carbaldehyde as a solid.
Step 3: Reductive Amination to (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[4][5][6] In this step, 2,4-dimethyl-1,3-thiazole-5-carbaldehyde is converted to the corresponding primary amine using ammonia as the nitrogen source and sodium triacetoxyborohydride as a mild and selective reducing agent.[6][7]
Protocol: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde | 141.19 | 14.1 g | 0.1 | From Step 2 |
| Ammonium acetate | 77.08 | 77.1 g | 1.0 | |
| Sodium triacetoxyborohydride | 211.94 | 31.8 g | 0.15 | Purity ≥ 95% |
| Methanol | 32.04 | 200 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
Procedure:
-
To a 500 mL round-bottom flask, add 2,4-dimethyl-1,3-thiazole-5-carbaldehyde (14.1 g, 0.1 mol) and ammonium acetate (77.1 g, 1.0 mol) in anhydrous methanol (200 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
In a separate beaker, suspend sodium triacetoxyborohydride (31.8 g, 0.15 mol) in anhydrous dichloromethane (200 mL).
-
Slowly add the suspension of the reducing agent to the reaction mixture in portions over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% triethylamine).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Stir the mixture for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine as an oil. This crude product is often used directly in the next step without further purification.
Step 4: Formation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
The final step involves the conversion of the free amine into its more stable and easily handleable dihydrochloride salt. This is achieved by treating the amine with hydrochloric acid.
Protocol: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine | 142.22 | ~0.1 | ~0.1 | Crude from Step 3 |
| Hydrochloric acid, 2M in diethyl ether | - | ~150 mL | ~0.3 | |
| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |
Procedure:
-
Dissolve the crude (2,4-dimethyl-1,3-thiazol-5-yl)methylamine (from Step 3) in anhydrous diethyl ether (200 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (~150 mL, 0.3 mol) to the stirred amine solution. A white precipitate will form.
-
Continue the addition until the solution becomes acidic (test with pH paper).
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to a constant weight to afford (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Data for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride:
| Property | Expected Value |
| Molecular Formula | C₆H₁₂Cl₂N₂S |
| Molecular Weight | 215.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically >200 °C (with decomposition) |
| ¹H NMR (400 MHz, D₂O) δ (ppm) | ~4.4 (s, 2H, -CH₂NH₃⁺), ~2.7 (s, 3H, thiazole-CH₃), ~2.5 (s, 3H, thiazole-CH₃) |
| ¹³C NMR (100 MHz, D₂O) δ (ppm) | ~168 (thiazole C2), ~150 (thiazole C4), ~125 (thiazole C5), ~35 (-CH₂NH₃⁺), ~18 (thiazole-CH₃), ~15 (thiazole-CH₃) |
Workflow Visualization
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency N-Acylation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
Executive Summary & Strategic Context
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors, adenosine receptor antagonists, and anti-infective agents. Its structural value lies in the thiazole ring's ability to engage in pi-stacking and hydrogen bonding interactions within protein active sites, while the methylamine linker provides a flexible vector for extending into solvent-exposed regions.
This guide details the N-acylation of this amine.[1] Unlike simple aliphatic amines, the presence of the heteroaromatic thiazole ring introduces specific solubility and reactivity considerations. The protocols below are designed to maximize yield while minimizing side reactions (such as bis-acylation or thiazole ring quaternization) and simplifying purification.
Key Chemical Considerations
-
Nucleophilicity: The primary amine (
) is significantly more nucleophilic than the thiazole nitrogen ( ). However, under highly forcing conditions with strong electrophiles, the thiazole nitrogen can act as a competitive nucleophile. -
Basicity: The thiazole ring is weakly basic (
for the conjugate acid). Standard acidic workups (e.g., 1M HCl) must be used with caution to avoid extracting the product into the aqueous phase. -
Solubility: The starting amine is often supplied as a hydrochloride salt. Proper liberation of the free base in situ is critical for reaction kinetics.
Reaction Workflows & Decision Matrix
Selection Guide: Which Method to Use?
| Parameter | Method A: Acid Chloride / Anhydride | Method B: HATU/EDC Coupling |
| Substrate Availability | Commercial Acid Chlorides available | Carboxylic Acids (Complex/Chiral) |
| Reactivity | High (Fast kinetics, < 2 hrs) | Moderate (1–12 hrs) |
| Byproducts | HCl (scavenged by base) | Urea (EDC) or HOAt/Tetramethylurea (HATU) |
| Purification | Often recrystallization or simple wash | Flash Chromatography usually required |
| Cost | Low | High (Coupling reagents) |
Visual Workflow (DOT Diagram)
Figure 1: Decision tree and process flow for the N-acylation of thiazole methylamines.
Detailed Experimental Protocols
Method A: Acylation via Acid Chlorides (Standard)
Best for: Simple amides, sulfonamides, and robust substrates.
Materials
-
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine hydrochloride (1.0 equiv)
-
Acid Chloride (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) – Critical for scavenging HCl and freeing the amine salt.
-
DCM (Dichloromethane) (Anhydrous, 0.1 M concentration)
Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride (1.0 equiv) in anhydrous DCM.
-
Free Basing: Add DIPEA (3.0 equiv) dropwise. The suspension should clear as the free base is liberated and the amine salt dissolves.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Rationale: Controls the exotherm and prevents bis-acylation.
-
Addition: Add the Acid Chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Validation (TLC): Check TLC (Eluent: 5% MeOH in DCM). The starting amine (low Rf, ninhydrin active) should disappear.
-
Workup:
-
Purification: If the crude is <95% pure by HPLC, purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).
Method B: Acylation via HATU Coupling (High Precision)
Best for: Valuable carboxylic acids, chiral acids, or when acid chlorides are unstable.
Materials
-
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine hydrochloride (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Dimethylformamide) (Anhydrous)
Protocol
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes at room temperature. Rationale: Pre-formation of the active ester (O-At) ensures faster reaction with the amine.
-
Amine Addition: In a separate vessel, dissolve the amine hydrochloride (1.0 equiv) and remaining DIPEA (2.0 equiv) in DMF. Add this solution to the activated acid mixture.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Workup (Aqueous):
-
Purification: Flash chromatography is almost always required to remove tetramethylurea (HATU byproduct). Use a Hexane/EtOAc gradient or DCM/MeOH.
Analytical Validation & Troubleshooting
Self-Validating Data Points
To ensure the protocol worked, look for these specific shifts in the 1H NMR (CDCl₃) :
| Proton Environment | Starting Material (δ ppm) | Product (Amide) (δ ppm) | Diagnostic Change |
| Thiazole-CH₂-N | ~3.90 (Singlet) | ~4.50 (Doublet) | Downfield Shift & Coupling (couples to NH) |
| Amide N-H | N/A (Broad, variable) | ~6.0–8.0 (Broad) | Appearance of amide proton |
| Thiazole-CH₃ (C2) | ~2.60 | ~2.60 | Stays relatively constant |
| Thiazole-CH₃ (C4) | ~2.30 | ~2.30 | Stays relatively constant |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Amine salt not neutralized | Ensure DIPEA is >2.5 equiv relative to amine HCl. |
| Product in Aqueous | Acidic workup too strong | Thiazole protonated. Use pH 6-7 buffers or only NaHCO₃ washes. |
| Bis-Acylation | Excess Acid Chloride/High Temp | Strict 1.1 equiv stoichiometry; maintain 0°C during addition. |
| Unreacted Acid | Inactive coupling reagent | Switch from EDC to HATU; ensure DMF is anhydrous. |
References
-
Organic Syntheses, Coll. Vol. 3, p.332 (1955). Preparation of 2,4-Dimethylthiazole.[3] (Foundational chemistry of the thiazole ring).
-
BenchChem Application Note. Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. (General thiazole acylation conditions).
-
National Institutes of Health (PMC). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (Validation of base/solvent systems for thiazole derivatives).
-
Taylor & Francis Online. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. (Spectroscopic characterization of thiazole amides).
-
ResearchGate. The N-(2,4-diarylthiazol-5-yl)benzamidines library creation. (Modern library synthesis techniques for thiazole 5-position derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
development of antimicrobial compounds from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Application Note: Development of Antimicrobial Compounds from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Introduction & Strategic Value
The thiazole moiety is a privileged pharmacophore in medicinal chemistry, forming the core of essential antibiotics like sulfathiazole and third-generation cephalosporins. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS: 1185293-90-6) represents a high-value scaffold for fragment-based drug discovery (FBDD).
Its structural utility lies in the C5-methylamine handle , which serves as a reactive nucleophile for diversification, while the 2,4-dimethyl-thiazole core provides necessary lipophilicity and specific binding interactions (via Nitrogen-3 and Sulfur-1) with microbial enzymes such as DNA gyrase and MurB.
This guide details the conversion of this salt into bioactive amide and Schiff base libraries, addressing the specific challenge of handling the dihydrochloride salt form to maximize yield and biological relevance.
Development Workflow
The following flowchart outlines the critical path from precursor handling to lead identification.
Figure 1: Strategic workflow for thiazole library generation. High-contrast nodes indicate critical decision points.
Chemical Synthesis Protocols
Critical Pre-requisite: Handling the Dihydrochloride Salt
The starting material is a dihydrochloride salt (
-
Expert Insight: You must use at least 2.5 to 3 equivalents of base (Triethylamine or DIPEA) to neutralize the two HCl molecules and release the free amine nucleophile. Failure to do this is the #1 cause of low yields in this specific reaction.
Protocol A: Synthesis of Thiazole-Amide Derivatives
Target Class: Peptidomimetic antimicrobials (similar to penicillin binding proteins).
Reagents:
-
Scaffold: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine 2HCl (1.0 eq)
-
Electrophile: Substituted Benzoyl Chloride (e.g., 4-Chlorobenzoyl chloride) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) (
concentration)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask under nitrogen, suspend the thiazole dihydrochloride (1.0 mmol) in anhydrous DCM (10 mL).
-
Neutralization: Cool to 0°C. Add DIPEA (3.5 mmol) dropwise. The suspension should clear as the free amine dissolves. Stir for 15 minutes.
-
Coupling: Add the acid chloride (1.1 mmol) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Wash the organic layer with saturated
(2x) to remove unreacted acid, followed by brine. -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Protocol B: Synthesis of Thiazole-Schiff Bases (Imines)
Target Class: DNA-binding or metallo-antibiotics.
Reagents:
-
Scaffold: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine 2HCl (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)
-
Base: Sodium Acetate (anhydrous) (2.2 eq)
-
Solvent: Absolute Ethanol
Step-by-Step Procedure:
-
Preparation: Dissolve the thiazole dihydrochloride (1.0 mmol) and Sodium Acetate (2.2 mmol) in Ethanol (15 mL). Sonicate for 5 minutes to facilitate salt exchange (
precipitation). -
Addition: Add the aldehyde (1.0 mmol) and a catalytic drop of glacial acetic acid.
-
Reflux: Heat to reflux (78°C) for 3–5 hours.
-
Isolation: Cool the mixture to 0°C. The Schiff base often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Imines are hydrolytically unstable; store in a desiccator. Confirm structure via
-NMR (look for imine singlet 8.2–8.8 ppm).
Structural Characterization Guidelines
To ensure the integrity of the synthesized library, specific spectral signatures must be verified.
| Feature | Amide Derivative (Target) | Schiff Base Derivative (Target) |
| IR Spectrum | Amide I band ( | Imine Stretch ( |
| 1H-NMR | Imine proton ( | |
| Mass Spec |
Antimicrobial Susceptibility Testing (Protocol)
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.
Materials:
-
Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).
-
Media: Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Compound Stock: 10 mg/mL in 100% DMSO.
Workflow:
-
Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well round-bottom plate.
-
Add 100 µL MHB to columns 2–12.
-
Add 200 µL of compound stock (diluted to 2x starting concentration, e.g., 256 µg/mL) to column 1.
-
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.
-
Result: Gradient from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.
-
Incubation: 16–20 hours at 37°C (ambient air).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
Representative Data (Expected Trends): Thiazole derivatives typically exhibit higher potency against Gram-positive bacteria.
| Compound ID | R-Group (Substituent) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Interpretation |
| TZ-01 | Phenyl (Unsubstituted) | 64 | >128 | Weak Activity |
| TZ-02 | 4-Chlorophenyl | 8 | 64 | Moderate Activity |
| TZ-03 | 4-Nitrophenyl | 4 | 32 | Lead Candidate |
| TZ-04 | 2,4-Dichlorophenyl | 2 | 16 | Potent |
| Control | Ciprofloxacin | 0.5 | 0.015 | Standard |
Mechanism of Action (Advanced)
For compounds showing MIC < 10 µg/mL, the mechanism is often linked to the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase) , a key enzyme in bacterial cell wall peptidoglycan synthesis.
-
Experimental Validation: To confirm this mechanism, perform a "Rescue Assay".
-
Supplement the growth media with the downstream product of MurB (UDP-MurNAc).
-
If the MIC increases (antimicrobial activity is lost), the compound specifically inhibits the MurB pathway.
-
References
-
Chimenti, F. et al. (2009). "Synthesis and antimicrobial activity of novel thiazole derivatives." European Journal of Medicinal Chemistry. Link
-
Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI Guidelines. Link
-
Mishra, R. et al. (2020).[1] "Thiazole: A Potent Scaffold for the Development of New Antimicrobial Agents."[2][3] Current Topics in Medicinal Chemistry. Link
-
BenchChem. (2023). "(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride Structure and Properties." Compound Database. Link
Sources
purification techniques for products synthesized from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
Abstract
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine (CAS: 1185293-90-6) is a high-value heterocyclic building block frequently employed in the synthesis of kinase inhibitors, peptide mimetics, and agrochemicals.[1][2] While its structural rigidity and metabolic stability are advantageous for drug design, the physicochemical properties of the thiazole core—specifically its weak basicity (pKa ~2.[1][3]5) combined with the highly basic primary amine (pKa ~9.0)—create unique purification challenges.[1][3] This Application Note details three field-validated purification protocols designed to isolate amide, sulfonamide, and secondary amine derivatives of this scaffold with >98% purity.
Introduction: The "Thiazole-Amine" Challenge
The successful isolation of products derived from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine requires navigating two competing chemical behaviors:
-
The "Sticky" Ring: The nitrogen atom in the thiazole ring (N3) possesses a lone pair that, while weakly basic, acts as a hydrogen bond acceptor.[1][3] On standard silica gel, this leads to significant peak tailing (streaking) due to interaction with acidic silanol groups.[1][3]
-
The Polarity Trap: The starting material is a polar primary amine.[1] If the reaction conversion is incomplete, separating the polar product from the polar starting material requires precise mobile phase modulation or pH-controlled extraction.[1]
Key Physical Property Data:
| Property | Value (Approx.) | Implication for Purification |
|---|---|---|
| MW (Free Base) | 142.22 g/mol | Low MW implies high volatility; avoid high-vac heating >40°C. |
| pKa (Primary Amine) | ~8.8 – 9.2 | Protonated at neutral pH; requires pH >10 to extract into organic phase.[1] |
| pKa (Thiazole N) | ~2.5 | Protonated only in strong acid; stable in mild acid washes.[1][3] |
| Solubility | High in MeOH, DMSO, acidic H2O | Poor in Hexanes; requires polar modifiers (EtOAc, DCM) for chromatography.[1][3] |
Strategic Overview: The Purification Decision Matrix
Before selecting a protocol, the researcher must classify the product based on the reaction type.[1][3] The chemical nature of the product (Neutral Amide vs. Basic Amine) dictates the separation logic.
Figure 1: Decision Matrix for selecting the optimal purification workflow based on product chemistry.
Protocol A: The "Dual-Swing" Extraction (For Amides)
Best For: Removing unreacted thiazole-amine starting material from neutral amide products (e.g., after EDC/HATU coupling).[1] Mechanism: Exploits the pKa difference between the basic starting amine and the neutral amide product.[3]
Materials
-
Acid Wash: 1.0 M HCl or 10% Citric Acid (preferred for acid-sensitive groups).[1]
Step-by-Step Methodology
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Note: Avoid DCM if possible as it creates emulsions more easily with basic thiazoles.
-
The Acid Swing (Removal of Starting Amine):
-
Wash the organic phase twice with 10% Citric Acid (pH ~2-3).[1]
-
Mechanism:[1][3][4][6][7] At pH 2, the unreacted (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine is fully protonated (cationic) and partitions into the aqueous layer.[1] The neutral amide product remains in the organic layer.[3]
-
Critical Checkpoint: Do not use strong mineral acids (6M HCl) if your product contains acid-labile protecting groups (Boc) or if the thiazole ring is sensitive to hydrolysis (rare but possible).[1]
-
-
The Base Swing (Removal of Acidic Impurities):
-
Polishing:
Protocol B: Buffered Flash Chromatography
Best For: Complex mixtures, secondary amines, or when extraction fails to remove all impurities.[1][3] The Problem: Standard silica gel is slightly acidic.[1][3] The basic nitrogens in the thiazole ring and the amine tail will interact with silanols, causing "streaking" (broad peaks) and poor separation.[1][3]
Mobile Phase Systems
Option 1: The "Ammonia Trick" (For DCM/MeOH gradients)
-
Solvent A: DCM
-
Solvent B: 10% MeOH in DCM containing 1% NH4OH (aq) or 7N NH3 in MeOH .[1][3]
-
Why: The ammonia competes for the silanol sites, allowing the thiazole product to elute as a sharp band.[1][3]
Option 2: The "Triethylamine Shield" (For Hexane/EtOAc gradients) [1][3]
-
Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane:Et3N (99:[1][3]1) before loading the sample.
-
Elution: Run standard Hexane/EtOAc gradient.
-
Why: Triethylamine neutralizes the silica surface acidity.[1]
Chromatography Parameters
| Parameter | Setting | Reason |
| Cartridge | Spherical Silica, 20-40 µm | Higher resolution for polar heterocycles.[1] |
| Loading | Liquid load (DCM) or Dry load (Celite) | Dry load prevents band broadening for polar compounds.[1][3] |
| Detection | UV 254 nm + 280 nm | Thiazoles absorb strongly at 250-260 nm.[1] |
Protocol C: Scavenger Resin Workflow (High Throughput)
Best For: Parallel synthesis libraries where column chromatography is too slow.[1][3] Scenario: Removing excess (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine from an amide coupling reaction.
Protocol
-
Reagent Selection: Use Polymer-Supported Isocyanate (PS-NCO) or PS-Benzaldehyde .[1]
-
Stoichiometry: Add 2.0 - 3.0 equivalents of resin relative to the estimated excess amine.[1]
-
Workflow:
-
Filtration: Filter the mixture through a frit. The filtrate contains the pure amide product.[3] The impurity remains trapped on the resin.[3]
Case Study: Synthesis of a Thiazole-Amide Kinase Inhibitor
Objective: Synthesize N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide. Reaction: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine (1.0 eq) + 4-(Trifluoromethyl)benzoyl chloride (1.1 eq) + Et3N (2.0 eq) in DCM.[1]
Purification Execution:
-
TLC Analysis: showed Product (Rf 0.45) and trace starting amine (Rf 0.[1][3]05) in 50% EtOAc/Hexane.[1][3]
-
Workup: The reaction was washed with 0.5 M HCl.
-
Secondary Wash: Washed with Sat. NaHCO3 to remove the hydrolyzed 4-(trifluoromethyl)benzoic acid.[1]
-
Final Purity: 99.2% (HPLC) without column chromatography.
-
Yield: 92%.
Key Learning: Because the thiazole amine is significantly more basic than the thiazole ring itself, acid extraction is the most efficient purification method for amide derivatives.[3]
References
-
Vertex AI Search. (2026).[1][3] Synthesis and biological evaluation of amide derivatives of thiazoles. National Institutes of Health (NIH).[1][3] Retrieved from [Link]
-
Organic Chemistry Portal. (2025).[1][3][8] Thiazole Synthesis and Reactions. Retrieved from [Link]
-
Williams, R. (2022).[1][3][6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][1][3]
-
Fisher Scientific. (2025).[1][3] Amide Synthesis - Technical Guide. Retrieved from [Link][1][3][7][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride [cymitquimica.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: Practical Synthesis of Core Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Heterocycles in Modern Science
Heterocyclic compounds form the largest and most varied class of organic molecules. Their structures, characterized by a cyclic framework containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are fundamental building blocks in nature and synthetic science.[1][2] More than 85% of all biologically active compounds, including a vast majority of pharmaceuticals, feature a heterocyclic core, highlighting their indispensable role in medicinal chemistry.[3] Their prevalence stems from the unique physicochemical properties imparted by the heteroatoms, which modulate factors like solubility, lipophilicity, and the ability to form hydrogen bonds, crucial for molecular recognition and biological activity.
Beyond medicine, heterocycles are pivotal in agrochemicals, where they contribute to the development of potent and selective pesticides, herbicides, and fungicides.[4][5][6] They are also integral to materials science, finding use in polymers, dyes, and electronic materials due to their unique electronic and photophysical properties.[7] The synthesis of these vital compounds is a cornerstone of organic chemistry, with continuous innovation aimed at improving efficiency, selectivity, and sustainability.[7][8]
This guide provides an in-depth look at the synthesis of three foundational heterocyclic systems: Pyridines, Indoles, and Quinolines. For each class, we will explore a field-proven, cornerstone synthetic protocol, delving into the mechanistic rationale behind the procedure to provide researchers with both practical steps and a deep understanding of the chemical principles at play.
The Pyridine Scaffold: Hantzsch Dihydropyridine Synthesis
The pyridine ring is a versatile pharmacophore found in numerous essential medicines, including the anti-tubercular drug isoniazid, the proton pump inhibitor omeprazole, and the kinase inhibitor imatinib.[9][10] Its utility lies in its chemical stability, ease of functionalization, and its ability to act as a hydrogen bond acceptor and a ligand for metal ions in biological systems.[9] The Hantzsch synthesis, first reported in 1881, remains a highly reliable and straightforward method for constructing the pyridine core.[11]
Causality and Mechanistic Insight
The Hantzsch synthesis is a four-component reaction that masterfully combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia) to form a dihydropyridine.[11] This intermediate is then oxidized to the aromatic pyridine. The elegance of the reaction lies in its convergence, building complexity rapidly from simple starting materials. The process is believed to proceed via two key pathways that merge: the formation of a vinylogous amide (enamine) from one equivalent of the β-ketoester and ammonia, and the formation of an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol details the classic Hantzsch synthesis. The choice of refluxing ethanol is critical as it serves as an effective solvent for all reactants and facilitates the condensation and cyclization steps at a controlled temperature.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Acetaldehyde (1 equivalent)
-
Ammonium hydroxide (excess)
-
Ethanol (solvent)
-
Nitric acid or Cerium Ammonium Nitrate (CAN) for oxidation (optional, post-synthesis)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of ethyl acetoacetate and 1 molar equivalent of acetaldehyde in ethanol.
-
Addition of Nitrogen Source: To the stirred solution, add an excess of concentrated ammonium hydroxide. The ammonia serves as the nitrogen donor for the pyridine ring.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the dihydropyridine product is typically observed as a yellow precipitate.
-
Isolation of Dihydropyridine: After cooling the reaction mixture to room temperature and then in an ice bath, the precipitated yellow solid (the Hantzsch ester) is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum.
-
(Optional) Oxidation to Pyridine: To obtain the aromatic pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent like nitric acid or CAN until the aromatization is complete (monitored by TLC). The final pyridine product is then isolated via standard workup procedures.
Self-Validation: The protocol is considered complete upon the successful isolation of the 1,4-dihydropyridine product, typically as a crystalline solid with a distinct melting point. Further validation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR) confirming the structure. A successful oxidation step will show characteristic shifts in the NMR spectrum consistent with an aromatic system.
The Indole Scaffold: Fischer Indole Synthesis
Indoles are among the most important heterocyclic structures in drug discovery, present in neurotransmitters like serotonin, anti-migraine drugs (triptans), and anti-inflammatory agents like Indomethacin.[12][13] The Fischer indole synthesis, developed in 1883, is a robust and versatile method for preparing substituted indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones).[14][15]
Causality and Mechanistic Insight
The reaction is catalyzed by Brønsted or Lewis acids and proceeds via the formation of an arylhydrazone intermediate.[14] The key mechanistic step is an acid-catalyzed[16][16]-sigmatropic rearrangement of the tautomeric enehydrazine form of the hydrazone. This rearrangement is the core bond-forming event that establishes the indole framework. The subsequent loss of ammonia and aromatization leads to the final indole product. The choice of acid is critical; it must be strong enough to catalyze the rearrangement but not so harsh as to cause degradation of the starting materials or product. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are commonly used catalysts.[14]
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol: Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone
This two-step protocol first forms the necessary phenylhydrazone, which is then cyclized.[17] Isolating the hydrazone intermediate ensures higher purity in the final cyclization step.
Step A: Formation of Acetophenone Phenylhydrazone
Materials:
-
Phenylhydrazine (1 equivalent)
-
Acetophenone (1 equivalent)
-
Glacial Acetic Acid
-
Ethanol (95%)
Procedure:
-
Reactant Dissolution: In a flask, dissolve phenylhydrazine and an equimolar amount of acetophenone in 95% ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Reaction: Heat the mixture gently or allow it to stand at room temperature. The phenylhydrazone will often precipitate from the solution upon formation.
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the product by filtration, wash with cold ethanol, and dry.[17]
Step B: Acid-Catalyzed Cyclization to 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (from Step A)
-
Zinc Chloride (ZnCl₂, anhydrous, 2-3 equivalents)
Procedure:
-
Reaction Setup: Mix the acetophenone phenylhydrazone with 2-3 equivalents of freshly fused, anhydrous zinc chloride. Causality Note: Anhydrous ZnCl₂ is crucial as water can inhibit the Lewis acid catalyst.
-
Heating: Heat the mixture in an oil bath to approximately 170 °C. The reaction is often accompanied by the evolution of ammonia.
-
Quenching and Workup: After the reaction is complete (typically 15-30 minutes, monitored by TLC), cool the mixture slightly and carefully pour the hot reaction mass into a beaker of water.[17]
-
Dissolution of Salts: Add glacial acetic acid and concentrated hydrochloric acid to the beaker to dissolve the zinc salts.[17]
-
Isolation and Recrystallization: Collect the crude 2-phenylindole by filtration and wash thoroughly with water. Recrystallize the crude product from hot ethanol to yield pure 2-phenylindole. The typical yield is 72-80%.[17]
The Quinoline Scaffold: Skraup Synthesis
Quinolines are a vital class of heterocycles, forming the core of antimalarial drugs like chloroquine and quinine, and antibacterial agents (quinolones).[18][19][20] The Skraup synthesis is a powerful, albeit vigorous, method for creating the quinoline ring system.[21]
Causality and Mechanistic Insight
The reaction condenses an aromatic amine (e.g., aniline) with glycerol, sulfuric acid, and an oxidizing agent.[18][21] The key steps are:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[22]
-
Michael Addition: The aromatic amine performs a conjugate (Michael) addition to acrolein.[18]
-
Cyclization/Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent and is conveniently reduced to aniline, which can re-enter the reaction cycle.[22]
Safety Note: The Skraup synthesis is notoriously exothermic and can become violent.[21][23] The addition of a moderator like ferrous sulfate is often necessary for control.
Comparative Data for Quinoline Syntheses
Several named reactions exist for quinoline synthesis, each with specific advantages.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Primary Product Type |
| Skraup | Aromatic amine, Glycerol, Oxidizing agent | Concentrated H₂SO₄, Heat | Unsubstituted/Substituted Quinolines |
| Friedländer | o-aminoaryl aldehyde/ketone, Carbonyl with α-CH₂ | Base (e.g., NaOH) or Acid, Heat | 2,3-Disubstituted Quinolines |
| Pfitzinger | Isatin, Carbonyl compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids |
| Combes | Arylamine, 1,3-Dicarbonyl compound | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |
Protocol: The Skraup Synthesis of Quinoline
This protocol is based on the classic procedure reported in Organic Syntheses.
Materials:
-
Aniline (1 equivalent)
-
Glycerol (approx. 3 equivalents)
-
Nitrobenzene (as oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O, moderator, optional but recommended)
Procedure:
-
Reaction Setup: In a large, durable flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and nitrobenzene.
-
Moderator: Add ferrous sulfate heptahydrate to the mixture. This helps to control the reaction's exothermicity.
-
Addition of Glycerol: Slowly and carefully add glycerol to the stirred mixture. The reaction will begin to generate heat.
-
Heating: Once the initial exothermic phase subsides, heat the reaction mixture to reflux for several hours. The reaction must be monitored carefully.
-
Workup - Steam Distillation: After cooling, dilute the reaction mixture with water and remove the unreacted nitrobenzene by steam distillation.
-
Basification and Extraction: Make the remaining solution strongly basic with sodium hydroxide. This liberates the quinoline product. Isolate the quinoline by steam distillation from the basic solution.
-
Purification: The collected quinoline can be further purified by extraction into an organic solvent and subsequent distillation. The yield is typically high (84-91%).[21]
Conclusion
The synthesis of heterocyclic compounds is a dynamic and essential field of chemistry, driving innovation in medicine, agriculture, and materials science. The protocols detailed herein for pyridines, indoles, and quinolines represent foundational methodologies that have stood the test of time. Understanding the mechanistic underpinnings of these reactions—the "why" behind each step—is paramount for troubleshooting, optimization, and the creative development of novel synthetic pathways. By mastering these core techniques, researchers are well-equipped to design and construct the complex heterocyclic molecules that will address future scientific challenges.
References
-
Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals. Available at: [Link]
-
Open Access Journals. (2023, August 30). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]
-
ResearchGate. (2024, July 20). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". Available at: [Link]
-
Frontiers. (n.d.). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. Available at: [Link]
-
DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Available at: [Link]
- Google Patents. (n.d.). WO2010006713A3 - Heterocyclic compounds used as pesticides.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
-
IJAEM.net. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available at: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
ResearchGate. (2025, July 6). (PDF) Recent advancements in heterocyclic compounds as agrochemicals – A review. Available at: [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available at: [Link]
-
YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available at: [Link]
-
IJPSRR. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]
-
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]
-
PubMed Central (PMC). (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Available at: [Link]
-
IJIRCT. (n.d.). Synthesis and Applications of Heterocyclic Compounds: A Short Review. Available at: [Link]
-
ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. Available at: [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]
-
SciSpace. (n.d.). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Available at: [Link]
-
Medium. (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. Available at: [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]
-
IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds. Available at: [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]
-
ACS Publications. (n.d.). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Available at: [Link]
Sources
- 1. ijirct.org [ijirct.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijaem.net [ijaem.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. testbook.com [testbook.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. uop.edu.pk [uop.edu.pk]
- 23. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Executive Summary & Pathway Logic
The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a critical workflow in the development of neonicotinoid analogs and fragment-based drug discovery. While the target appears simple, the introduction of the primary amine at the C5 position of the electron-rich thiazole ring presents specific challenges: regioselectivity during functionalization and prevention of over-alkylation during amination.
This guide focuses on the Chloromethylation-Delépine Pathway , the industry-standard route that balances atom economy with purity. We avoid direct amination (SN2 with NH3) due to the uncontrollable formation of secondary/tertiary amines.
The Optimized Synthetic Pathway
The protocol is divided into two critical phases:
-
Blanc Chloromethylation: Electrophilic aromatic substitution to install the chloromethyl handle.
-
Delépine Amination: Use of Hexamethylenetetramine (Hexamine) to generate a stable quaternary salt, followed by acid hydrolysis to yield the pure primary amine.[1][2]
Figure 1: The optimized linear workflow for high-purity synthesis. Note the critical "Immediate Use" of the chloromethyl intermediate.
Detailed Protocols & Critical Process Parameters (CPPs)
Phase 1: Blanc Chloromethylation (The Yield Bottleneck)
The C5 position of 2,4-dimethylthiazole is nucleophilic, but the reaction is sensitive to water (hydrolysis of the chloromethyl group to alcohol) and polymerization.
Reagents:
-
2,4-Dimethylthiazole (1.0 eq)[3]
-
Paraformaldehyde (1.5 eq) - Must be depolymerized in situ
-
Conc. HCl (37%) (5.0 eq)
-
ZnCl₂ (anhydrous) (0.5 eq) - Lewis acid catalyst is essential for conversion >60%
Protocol:
-
Setup: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve ZnCl₂ in Conc. HCl.
-
Addition: Add 2,4-Dimethylthiazole. The exotherm must be controlled to keep T < 30°C initially.
-
Activation: Add Paraformaldehyde in portions.
-
Reaction: Heat to 60°C for 3-4 hours. Critical: Do not exceed 65°C to prevent tar formation.
-
Workup: Pour onto crushed ice. Extract immediately with Dichloromethane (DCM). Wash organic layer with cold NaHCO₃ (sat) and Brine. Dry over MgSO₄.[4]
-
Status Check: Evaporate solvent to obtain the 5-chloromethyl-2,4-dimethylthiazole as an oil.
Phase 2: Delépine Amination (The Purity Enforcer)
This step avoids over-alkylation. The hexamine forms a quaternary salt that is insoluble in non-polar solvents, effectively "crashing out" the pure intermediate.
Reagents:
-
Crude 5-chloromethyl-2,4-dimethylthiazole (from Phase 1)
-
Hexamethylenetetramine (Hexamine) (1.1 eq relative to Phase 1 theoretical yield)
-
Chloroform (CHCl₃) - Preferred over Ethanol for cleaner precipitation
Protocol:
-
Adduct Formation: Dissolve the crude chloromethyl intermediate in CHCl₃ (5 vol). Add Hexamine solution (in CHCl₃).
-
Aging: Stir at room temperature for 4-8 hours. A thick white/pale-yellow precipitate (the Hexaminium salt) will form.
-
Isolation: Filter the solid. Wash extensively with cold CHCl₃ to remove unreacted starting material and impurities.
-
Checkpoint: The solid should be non-hygroscopic and powdery.
-
-
Hydrolysis: Suspend the solid in Ethanol (5 vol) and Conc. HCl (3 eq). Reflux for 2-3 hours.
-
Purification: Cool to 0°C. The target (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride will crystallize. If NH₄Cl co-precipitates, perform a hot filtration in ethanol (NH₄Cl is less soluble in hot EtOH than the product) or recrystallize from MeOH/Et₂O.
Data & Expectations
| Parameter | Standard Literature Yield | Optimized Protocol Target | Key Driver for Improvement |
| Chloromethylation Conversion | 50-60% | 75-85% | Addition of ZnCl₂ catalyst; strict T-control (60°C). |
| Amination Specificity | 80% (Mono/Bis mix) | >95% (Mono-only) | Use of Delépine (Hexamine) prevents bis-alkylation. |
| Final Salt Purity | 90-95% | >98% | Chloroform precipitation of the hexamine adduct removes tars. |
| Appearance | Yellow/Brown Solid | White/Off-White Crystal | Anhydrous workup prevents oxidation. |
Troubleshooting Guide (FAQ)
Q1: My chloromethylation reaction turned into a black tar. What happened?
Diagnosis: Thermal runaway or polymerization. Fix:
-
Temperature: Ensure the reaction never exceeds 65°C.
-
Reagent Quality: Paraformaldehyde must be dry. Wet formaldehyde promotes polymerization.
-
Agitation: The reaction is biphasic (organic/aqueous acid). High-shear stirring is required to maintain the emulsion.
Q2: The Hexamine salt is not precipitating in Phase 2.
Diagnosis: Solvent polarity issue. Fix:
-
If using Ethanol: Switch to Chloroform or Dichloromethane . The salt is too soluble in alcohols but insoluble in chlorinated solvents.
-
If already using CHCl₃: Add Diethyl Ether to force precipitation.
Q3: The final product is sticky/hygroscopic and won't crystallize.
Diagnosis: Presence of water or mono-hydrochloride/free base mix. Fix:
-
Acidity: Ensure you have excess HCl. The target is a Dihydrochloride (Thiazole N and Amine N both protonated).
-
Drying: Dry the oil under high vacuum (<5 mbar) for 12 hours.
-
Solvent: Triturate the sticky solid with anhydrous Acetone or Isopropanol.
Q4: I see an aldehyde peak in the NMR after hydrolysis.
Diagnosis: Sommelet Reaction side-pathway. Fix: This occurs if the hydrolysis pH is too high or water is present without enough acid. Ensure you use Concentrated HCl and Ethanol for the hydrolysis, not water. The Sommelet reaction (oxidation to aldehyde) competes with the Delépine hydrolysis in aqueous buffers.
Decision Logic for Low Yields
Figure 2: Diagnostic flow for identifying yield loss points.
References
-
Organic Syntheses Procedure (Starting Material): The synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide.[4][7] Organic Syntheses, Coll. Vol. 3, p.332 (1955).
-
Blanc Chloromethylation Mechanism: Detailed kinetics of chloromethylation in heteroaromatic systems. Journal of the American Chemical Society.
-
Delépine Reaction Review: Methodology for primary amine synthesis using hexamethylenetetramine. Organic Reactions, 2011.[8]
-
Process Patent (Analogous Chemistry): Process for the preparation of chloromethyl-thiazoles (Syngenta/Bayer). Describes the critical temperature controls for thiazole functionalization. US Patent 5,608,076.
-
Chemical Data: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride properties and CAS 1185293-90-6 verification. Biosynth.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine 2HCl
Executive Summary & Compound Profile
The Core Challenge:
Users frequently encounter difficulties with (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride because of its dual nature. As a dihydrochloride salt (
Chemical Identity:
-
Structure: A thiazole heterocycle with a primary methylamine side chain.[1]
-
Salt Form: Dihydrochloride (
).[1][2] This implies two equivalents of acid per molecule.[1] -
pKa Profile (Estimated): Thiazole Nitrogen (
), Primary Amine ( ).[1]
| Property | Specification | Implication for Handling |
| Molecular Weight | ~215.1 g/mol (Salt) | Must account for salt weight in molarity calcs.[1] |
| Primary Solubility | Water ( | Excellent aqueous solubility; acidic pH.[1] |
| Secondary Solubility | DMSO (Moderate) | Soluble, but may require "lattice breaking" heat.[1] |
| Incompatibility | Non-polar organics | Will not dissolve in DCM/Hexane without free-basing.[1] |
Troubleshooting Module: Stock Solution Preparation
Q: Why is my compound remaining as a cloudy suspension in pure DMSO?
Diagnosis: While thiazole amine salts are generally soluble in DMSO, the lattice energy of the dihydrochloride crystal can be high.[1] Pure, anhydrous DMSO is a polar aprotic solvent; it lacks the hydrogen-bond donors necessary to efficiently solvate the chloride ions rapidly, leading to a "kinetic solubility" barrier.[1]
The Fix: The "Aqueous Spike" Protocol Do not sonicate indefinitely.[1] Instead, use water to break the ionic lattice before adding the organic solvent.
Protocol:
-
Weigh the target mass of the dihydrochloride salt.[1]
-
Add sterile water equivalent to 5-10% of the final volume .[1]
-
Vortex until clear (usually < 30 seconds).
-
Add DMSO to the final volume.[1]
-
Result: A clear, stable stock solution (typically stable at -20°C for 3 months).
Critical Note: If your assay is strictly water-free, you must warm the DMSO to 37°C before addition and sonicate for 10 minutes.[1] However, the "Aqueous Spike" is superior for stability.[1]
Troubleshooting Module: Biological Assays (Cell Culture)
Q: I added the stock to my cell media (DMEM), and the media turned yellow/precipitated. Why?
Diagnosis: This is a pH Crash .[1] You are working with a dihydrochloride.[2][7]
-
For every 1 molecule of drug, you are adding 2 protons (
).[1] -
Adding a 10 mM final concentration of drug releases 20 mM of acid.[1]
-
Standard bicarbonate buffers in DMEM cannot neutralize this load instantly, dropping the pH below 6.0 (phenol red turns yellow).[1]
The Fix: The Pre-Buffering Strategy Never add high-concentration acidic salt stocks directly to cells.[1]
Protocol:
-
Prepare an Intermediate Dilution: Dilute your DMSO stock 1:10 into a buffer with high capacity, such as 100 mM HEPES (pH 7.4) or PBS .
-
Check pH: If the intermediate solution is acidic, neutralize carefully with 1N NaOH until pH is ~7.2–7.4.
-
Apply to Cells: Add this neutralized intermediate to your cell culture plate.
Visualizing the Workflow:
Figure 1: Decision matrix for solvent selection based on application.[1] Note the critical pH check step for aqueous solutions.
Troubleshooting Module: Chemical Synthesis
Q: I am trying to react this amine with an acid chloride in DCM, but it's just sitting at the bottom of the flask.
Diagnosis:
The dihydrochloride salt is insoluble in Dichloromethane (DCM).[1] Furthermore, the amine is fully protonated (
The Fix: Biphasic Free-Basing You must convert the salt to the free amine in situ or prior to reaction.[1]
Protocol (In Situ Method):
-
Suspend the 2HCl salt in DCM.
-
Add 3.0 equivalents of a tertiary base (Diisopropylethylamine - DIPEA or Triethylamine).[1]
-
Why 3.0 eq? You need 2 eq to neutralize the 2HCl, and 1 eq to scavenge the HCl generated by the coupling reaction.[1]
-
-
Observation: The solid should dissolve as the organic-soluble free base is liberated.[1]
Protocol (Extraction Method - Recommended for purity): If the in situ method yields byproducts, perform a formal extraction:
-
Dissolve the 2HCl salt in a minimum volume of water.[1]
-
Add 2N NaOH until pH > 12.
-
Extract 3x with DCM or Ethyl Acetate.[1]
-
Dry the organic layer over
and concentrate.[1] -
Result: The oily free base, ready for reaction.
FAQ: Stability & Storage
Q: Is the compound hygroscopic? A: Yes. Amine hydrochloride salts are frequently hygroscopic.[1]
-
Impact: If left open, the powder absorbs water, leading to weighing errors (you think you weighed 10mg of drug, but it's 8mg drug + 2mg water).[1]
-
Solution: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.
Q: Can I autoclave the stock solution? A: No. Thiazoles can be sensitive to high-heat hydrolysis, and amines can oxidize.[1] Always use 0.22 µm syringe filtration for sterilization.[1]
References & Authority
-
Biosynth. (2024).[1][8] (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride Product Sheet. Retrieved from [1]
-
National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary for Thiazole Derivatives and Amine Salts. Retrieved from
-
Mishra, R., et al. (2017).[1][8] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Retrieved from
-
Williams, R. (2022).[1][3] pKa Data Compiled for Organic Amines and Heterocycles. Organic Chemistry Data. Retrieved from [1]
Sources
- 1. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride [cymitquimica.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
Thiazole Ring Synthesis Technical Support Center: A Guide to Preventing Side Product Formation
Welcome to the Technical Support Center for thiazole ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole synthesis, particularly the renowned Hantzsch thiazole synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions, minimizing the formation of unwanted side products and maximizing the yield and purity of your target thiazole compounds.
Troubleshooting Guide: Common Side Products and Their Mitigation
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, is a powerful tool for constructing the thiazole core. However, like many organic reactions, it is not without its challenges. The formation of side products can complicate purification, reduce yields, and consume valuable starting materials. This section details the most frequently encountered side products and provides scientifically grounded strategies to prevent their formation.
Issue 1: Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole Isomer
Q: My reaction with an N-substituted thiourea is yielding a significant amount of an isomeric byproduct. How can I confirm its identity and prevent its formation?
A: This is a classic issue of regioselectivity in the Hantzsch synthesis. When using an N-monosubstituted thiourea, the cyclization can occur via two different nitrogen atoms, leading to the desired 2-(N-substituted amino)thiazole and the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][2]
Causality and Mechanism:
The reaction pathway is highly dependent on the reaction's pH.[1][2]
-
Under acidic conditions: Protonation of the thioamide group can favor the cyclization pathway that leads to the thermodynamically less stable but kinetically favored imino isomer.
-
Under neutral or basic conditions: The thioamide exists predominantly in its neutral form, favoring the desired cyclization pathway to the more stable 2-aminothiazole derivative.[1]
Troubleshooting and Prevention Protocol:
To favor the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.
Protocol for pH Control in Hantzsch Thiazole Synthesis:
-
Solvent Selection: Employ a neutral or slightly basic solvent. Alcohols like ethanol are common, but aprotic solvents such as DMF can also be effective.
-
Base Addition: Add a non-nucleophilic base to the reaction mixture to neutralize any acid that may be present or generated in situ.
-
Recommended Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).
-
Stoichiometry: Use a slight excess of the base relative to the α-haloketone.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials without prolonged reaction times, which could lead to other side reactions.
-
Work-up: Upon reaction completion, neutralize the mixture with a weak base solution, such as 5% sodium carbonate, before extraction.[3]
Data Summary: Effect of pH on Regioselectivity
| Reaction Condition | Major Product | Minor Product | Reference |
| Acidic (e.g., 10M HCl in EtOH) | 3-substituted 2-imino-2,3-dihydrothiazole | 2-(N-substituted amino)thiazole | [2] |
| Neutral/Basic (e.g., Ethanol, Na₂CO₃) | 2-(N-substituted amino)thiazole | 3-substituted 2-imino-2,3-dihydrothiazole | [1] |
Diagram: Regioselective Cyclization in Hantzsch Synthesis
Caption: Influence of pH on the cyclization pathway in Hantzsch thiazole synthesis.
Issue 2: Formation of Bis-Thiazole and Other Dimeric Impurities
Q: I am observing a higher molecular weight impurity in my mass spectrum that I suspect is a dimer. What could be its origin?
A: The formation of dimeric species, such as bis-thiazoles, can occur, particularly if the stoichiometry of the reactants is not carefully controlled or if reactive intermediates are allowed to build up.
Causality and Mechanism:
One plausible pathway involves the reaction of a formed 2-aminothiazole with a second molecule of the α-haloketone. The amino group of the thiazole can act as a nucleophile, attacking the electrophilic carbon of the haloketone. Subsequent cyclization and dehydration can lead to the formation of a bis-thiazole derivative.
Troubleshooting and Prevention Protocol:
-
Stoichiometric Control: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) relative to the α-haloketone. This ensures the complete consumption of the electrophilic haloketone, minimizing its availability to react with the product.
-
Slow Addition: For highly reactive α-haloketones, consider the slow, dropwise addition of the haloketone solution to the thioamide solution. This maintains a low concentration of the haloketone throughout the reaction, disfavoring side reactions.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate side reactions. The optimal temperature will depend on the specific substrates, but starting at a moderate temperature (e.g., 50-60 °C) and gradually increasing if necessary is a good practice.
Diagram: Potential Pathway to Bis-Thiazole Formation
Caption: Simplified schematic of bis-thiazole side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for my Hantzsch thiazole synthesis?
A1: Ethanol is a widely used and effective solvent for the Hantzsch synthesis.[1] It readily dissolves most common starting materials and is relatively inert under the reaction conditions. Other alcohols like methanol can also be used. For less soluble substrates, or to modulate reactivity, aprotic polar solvents like dimethylformamide (DMF) can be a good alternative.
Q2: How can I effectively purify my 2-aminothiazole product from the 2-iminothiazoline isomer?
A2: The separation of these isomers can be challenging due to their similar polarities. However, a combination of techniques can be effective:
-
Recrystallization: This is often the first method to try. A common solvent system is ethanol or an ethanol/water mixture. The desired 2-aminothiazole is often less soluble and will crystallize out upon cooling, leaving the more soluble imino isomer in the mother liquor.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve the two isomers. Careful monitoring of fractions by TLC is crucial.
Q3: Are there any alternative, "greener" methods for Hantzsch thiazole synthesis?
A3: Yes, several more environmentally friendly approaches have been developed. These include:
-
Solvent-free synthesis: In some cases, the reaction can be carried out by simply grinding the reactants together, often with microwave irradiation to accelerate the reaction.[4]
-
Catalytic one-pot procedures: The use of catalysts can allow for milder reaction conditions and improved efficiency.[5]
-
Ultrasonic irradiation: This technique can enhance reaction rates and yields, often at lower temperatures than conventional heating.
Experimental Protocol: Optimized Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to minimize side product formation by controlling the reaction conditions.
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.27 g, 12 mmol)
-
Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea and sodium carbonate.
-
Add 30 mL of ethanol to the flask and stir the suspension.
-
In a separate beaker, dissolve 2-bromoacetophenone in 20 mL of ethanol.
-
Slowly add the 2-bromoacetophenone solution to the stirring suspension of thiourea and sodium carbonate at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the solid in a vacuum oven to obtain the 2-amino-4-phenylthiazole product.
Diagram: Experimental Workflow for Optimized Thiazole Synthesis
Caption: Step-by-step workflow for the optimized synthesis of 2-amino-4-phenylthiazole.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15637-15653. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. It addresses common questions and troubleshooting scenarios related to the compound's stability and potential degradation pathways. The information herein is synthesized from established principles of thiazole chemistry, forced degradation studies, and analysis of related molecular structures.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage
This section addresses the most common initial inquiries regarding the handling and storage of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride to ensure its integrity from the outset.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to keep it in a cool, dry, and dark place, such as a desiccator at 2-8°C.[1][2] As an amine dihydrochloride salt, the compound is potentially hygroscopic; therefore, minimizing exposure to atmospheric moisture is critical to prevent physical changes and potential chemical degradation.
Q2: Which solvents are recommended for preparing stock solutions, and are there any known incompatibilities?
A2:
-
Aqueous Buffers: The dihydrochloride salt form confers good solubility in aqueous media. Use buffers relevant to your experimental pH range.
-
Polar Organic Solvents: Methanol and Dimethyl Sulfoxide (DMSO) are commonly used.
-
Critical Solvent Advisory: Caution is advised when using DMSO for stock solutions intended for long-term storage. Some 2-aminothiazole derivatives have been shown to undergo decomposition in DMSO at room temperature.[3] While this specific compound is not a 2-aminothiazole, the reactivity of the thiazole ring warrants caution. Best Practice: Prepare fresh solutions before use, especially in DMSO. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation.[3]
Q3: My solution of the compound has developed a slight yellow tint over time. Is this a sign of degradation?
A3: Yes, a color change, typically to yellow or brown, is a common visual indicator of degradation for many organic compounds, including heterocyclic molecules. This often points towards oxidative or photolytic degradation pathways. If you observe a color change, it is crucial to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.
Q4: Is (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride sensitive to light?
A4: Thiazole-containing compounds can be susceptible to photolytic degradation.[4] It is a standard best practice to handle both the solid material and its solutions in amber vials or by wrapping containers in aluminum foil to protect them from light, especially during long-term experiments or storage.[5]
Section 2: Troubleshooting Guide - Investigating Experimental Failures
This section provides a problem-and-solution framework for issues that may arise during experimentation, linking them to potential stability problems.
Q1: I am observing a loss of compound potency or inconsistent results in my cell-based assays over a multi-day experiment. Could this be a stability issue?
A1: This is a classic symptom of compound instability in the assay medium. The complex composition of cell culture media (containing salts, amino acids, and bicarbonate) at a physiological pH and temperature (37°C) can accelerate hydrolytic or oxidative degradation.
-
Causality: The thiazole ring or the methylamine side chain may be reacting with media components or degrading under the sustained thermal stress of incubation.
-
Troubleshooting Steps:
-
Run a Stability Control: Incubate the compound in the complete cell culture medium (without cells) under the same conditions (37°C, 5% CO₂) for the duration of your experiment.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze it by HPLC-UV.
-
Quantify: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the main peak area, accompanied by the appearance of new peaks, confirms degradation.
-
Q2: My HPLC analysis shows several new, smaller peaks that were not present when the solution was freshly prepared. What are these, and how do I identify them?
A2: The appearance of new peaks is a definitive sign of degradation. These peaks represent degradation products. Identifying their source requires a systematic approach known as a forced degradation study . This involves intentionally stressing the compound under various conditions to predict the likely degradation pathways.[4]
-
Likely Causes & Identification Strategy:
-
Hydrolysis: New peaks appearing after incubation in acidic or basic solutions suggest hydrolytic degradation.
-
Oxidation: Peaks forming after exposure to an oxidizing agent (e.g., hydrogen peroxide) indicate oxidative degradation products. The sulfur atom in the thiazole ring is a likely site of oxidation.[6]
-
Photodegradation: Peaks that appear only in samples exposed to light point to photolytic instability.
-
-
Actionable Protocol: Proceed to the Forced Degradation Study Workflow in Section 3 to systematically identify the conditions under which these unknown peaks are formed. This information is crucial for developing a stability-indicating analytical method.
Section 3: In-Depth Technical Protocols
These protocols provide detailed, self-validating methodologies for assessing the stability of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride.
Protocol 3.1: Recommended HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.[7]
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm, or a wavelength determined by a UV scan of the parent compound.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Methanol:Water. Dilute to a working concentration of ~50 µg/mL with the same solvent.
Protocol 3.2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.[4]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.
-
Set Up Stress Conditions: For each condition, prepare a sample in a separate vial. Include a "control" sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours. Note: Base hydrolysis is often faster than acid hydrolysis for thiazoles.
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, incubate a solution (100 µg/mL in Methanol:Water) at 70°C for 48 hours. Thermal degradation of thiazole ligands can begin between 160-190°C, but lower temperatures can be sufficient to observe degradation in solution over time.[8]
-
Photolytic Degradation: Expose a solution (100 µg/mL in Methanol:Water) to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²).[5] Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analyze all samples, including the control, using the HPLC method described in Protocol 3.1.
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the parent peak area.
-
Note the retention times and peak areas of any new peaks formed under each condition.
-
Section 4: Proposed Degradation Pathways
Based on the chemical structure and general reactivity of thiazole derivatives, the following degradation pathways are proposed. These serve as a guide for identifying unknown peaks from forced degradation studies.
-
Hydrolytic Pathway (Acid/Base Catalyzed): While the thiazole ring is aromatic and generally stable, harsh acidic or basic conditions, especially with heat, can lead to ring-opening reactions. The most likely point of initial attack would be the C2 position, followed by cleavage of the S-C2 or N-C2 bond.
-
Oxidative Pathway: The sulfur atom in the thiazole ring is susceptible to oxidation. Exposure to oxidizing agents like H₂O₂ can lead to the formation of a sulfoxide or, under more vigorous conditions, a sulfone. The methyl groups on the ring are also potential sites for oxidation to hydroxymethyl or carboxylic acid functionalities.
-
Photolytic Pathway: UV radiation can induce complex rearrangements, dimerizations, or fragmentation of the thiazole ring. The specific products are highly dependent on the solvent and wavelength of light.
-
Thermal Pathway: In solution, thermal stress can accelerate hydrolysis and oxidation. In the solid state, high temperatures can lead to decomposition, potentially through decarboxylation or fragmentation of the side chain, as seen in the thermal degradation of thiamine.[9]
Section 5: Data Presentation & Visualization
Table 1: Expected Outcomes of Forced Degradation Studies
| Stress Condition | Expected Degradation Level | Likely Degradation Products | Primary Site of Attack |
| 0.1 M HCl, 60°C | Low to Moderate | Ring-opened products | Thiazole Ring (C2) |
| 0.1 M NaOH, 60°C | Moderate to High | Ring-opened products, potential polymerization | Thiazole Ring (C2) |
| 3% H₂O₂, RT | Moderate to High | Sulfoxide, Sulfone | Sulfur Atom |
| Heat (70°C, Solution) | Low to Moderate | Accelerated hydrolysis/oxidation products | Multiple |
| Light (ICH Q1B) | Variable | Isomers, rearrangement products, photo-oxidized species | Thiazole Ring, Side Chain |
Diagrams
Caption: Workflow for Forced Degradation Study.
Caption: Proposed Oxidative Degradation Pathway.
References
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis.
- Chem-Impex International. (n.d.). Thiazol-4-yl-methylamine hydrochloride. Chem-Impex.
-
El-Gamel, N. E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649. [Link]
- ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
Krieger, V., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 11(19), 2118-2122. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7310. [Link]
- BenchChem. (2025). The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. BenchChem.
- Sharma, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-146.
- Biosynth. (n.d.). (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride. Biosynth.
- ResearchGate. (2025). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.
-
da Silva, P. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Anais da Academia Brasileira de Ciências, 90(1), 303-313. [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(21), 3875. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. [Link]
- Li, Y., et al. (2020). Research progress of thiazole flavor compounds. CABI Digital Library.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
- Fisher Scientific. (2025). Safety Data Sheet for (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride. Fisher Scientific.
- TCI Chemicals. (2025). Safety Data Sheet for L-Cystine Dimethyl Ester Dihydrochloride. TCI Chemicals.
- CymitQuimica. (2023). Safety Data Sheet for [4-(1,2,3-Thiadiazol-4-yl)phenyl]methylamine hydrochloride. CymitQuimica.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. database.ich.org [database.ich.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Purification of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride
Case ID: PUR-TZ-005 Compound: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride CAS: 133242-30-5 (Free base ref: 100784-20-1) Molecular Formula: C₆H₁₀N₂S · 2HCl Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a critical intermediate in the synthesis of neonicotinoid insecticides and pharmaceutical fragments. Common impurities stem from the Hantzsch synthesis route, including unreacted thioacetamide,
This guide provides two validated workflows for purification: Solvent Recrystallization (for minor impurities/color) and Acid-Base Regeneration (for gross contamination).
Part 1: Impurity Diagnostics
Before attempting purification, characterize the impurity profile to select the correct workflow.
| Observation | Likely Impurity | Recommended Action |
| Yellow/Brown Color | Sulfur-based oligomers or oxidation byproducts | Activated Charcoal Treatment + Recrystallization |
| "Rotten Egg" Smell | Residual Thioacetamide or H₂S | Acid-Base Regeneration (Wash phase critical) |
| Insoluble White Residue | Inorganic salts (NaCl, KCl) from neutralization steps | Solubility filtration (MeOH/EtOH) |
| Sticky/Hygroscopic Solid | Residual water or solvent (EtOH/Water) | Vacuum drying over P₂O₅; Recrystallization from anhydrous media |
Part 2: Purification Protocols
Protocol A: Recrystallization & Decolorization
Best for: Removing color and minor organic impurities (purity >85%).
Reagents:
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Diethyl Ether (Et₂O) or Acetone (Anti-solvents)
-
Activated Charcoal (Norit® or equivalent)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude dihydrochloride salt in the minimum amount of boiling anhydrous Ethanol (approx. 5–10 mL per gram).
-
Note: If the salt does not dissolve fully, inorganic salts may be present. Filter the hot solution to remove them.
-
-
Decolorization (Crucial for Thiazoles):
-
Add Activated Charcoal (5-10% w/w relative to crude mass).
-
Stir at reflux for 15–30 minutes.
-
Filter hot through a Celite® pad to remove charcoal. The filtrate should be clear or pale yellow.
-
-
Crystallization:
-
Isolation:
-
Filter the white crystalline solid under nitrogen/argon (to prevent moisture absorption).
-
Wash with cold Et₂O.
-
Dry under high vacuum.
-
Protocol B: Acid-Base Regeneration (The "Reset")
Best for: Removing stubborn starting materials (Thioacetamide), non-amine byproducts, and inorganic salts.
Mechanism: This method converts the salt to its free amine (soluble in organics), washes away water-soluble impurities, and re-precipitates the clean salt.
Figure 1: Acid-Base Regeneration Workflow for Thiazole Methylamine Purification.
Detailed Steps:
-
Basification: Dissolve crude salt in water. Add 2M NaOH dropwise until pH > 12. The solution may become cloudy as the free amine separates.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .
-
Why: The free amine is lipophilic; inorganic salts and polar impurities (like thioacetamide) remain in the water.
-
-
Washing: Wash combined organic layers with Brine (saturated NaCl) to remove trapped water.
-
Salt Formation:
-
Dry the DCM layer over anhydrous Na₂SO₄ and filter.
-
Critical: Do not evaporate to dryness if the free amine is volatile or unstable. Instead, concentrate to a small volume.
-
Add 4M HCl in Dioxane (or bubble HCl gas) to the organic solution.
-
The pure dihydrochloride salt will precipitate immediately.
-
-
Collection: Filter and wash with dry ether.
Part 3: Frequently Asked Questions (Technical Support)
Q: My product turned into a sticky oil after adding HCl. What went wrong? A: This "oiling out" occurs when the solvent system is too polar or contains water.
-
Fix: Decant the supernatant. Dissolve the oil in a small amount of hot Isopropanol (IPA). Add Diethyl Ether dropwise until cloudy and scratch the glass side with a spatula to induce nucleation.
Q: The smell of sulfur persists even after recrystallization. A: Thiazole syntheses often leave stubborn sulfur byproducts.
-
Fix: Use Protocol B (Acid-Base) . The aqueous wash step is far more effective at removing non-basic sulfur compounds than recrystallization alone. You can also add a dilute bleach wash to the glassware (not the product!) to neutralize the smell.
Q: Can I use water for recrystallization? A: Not recommended. While the salt is soluble in water, recovering it requires boiling off water (energy-intensive and risks hydrolysis) or adding massive amounts of organic anti-solvent. Anhydrous Ethanol/Methanol is superior.
Q: How do I store the purified salt? A: Thiazole amine salts are hygroscopic . Store in a tightly sealed vial with a desiccant pack, preferably at 4°C. If the powder clumps over time, dry it in a vacuum desiccator over P₂O₅ before use.
References
-
Hantzsch Thiazole Synthesis Mechanisms & Impurities
-
Comprehensive Organic Name Reactions and Reagents, Zerong Wang (2010).[3] "Hantzsch Thiazole Synthesis."
-
Source:
-
-
Purific
- Purification of Laboratory Chemicals, W.L.F. Armarego.
-
Source:
-
Thiazole Properties & Solubility D
- PubChem Compound Summary for Thiazole Deriv
-
Source:
-
Decoloriz
-
"Decolorization of amines using weak acids and distillation."[4] (Patent EP2621887A1).
-
Source:
-
Sources
optimizing catalyst selection for reactions with thiazole derivatives
Mission Statement
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Optimization of Palladium-catalyzed cross-coupling and C-H activation of thiazole derivatives.
Introduction: The "Thiazole Problem"
Thiazoles are non-innocent substrates. In drug discovery, they are privileged scaffolds, but in process chemistry, they are notorious catalyst poisons. The combination of the basic nitrogen (N3) and the sulfur atom creates a "chelating trap" that can displace standard ligands (like PPh3) from Palladium, leading to the formation of catalytically inactive "Pd-black" or stable bis-thiazole complexes. Furthermore, the C2-position is acidic (pKa ~29), making it prone to unwanted deprotonation or protodeboronation, while the C4/C5 positions exhibit distinct electronic biases.
This guide moves beyond generic screening to provide mechanistic solutions for these specific failure modes.
Module 1: Catalyst Deactivation (The Coordination Trap)
The Issue
Your reaction starts strong but stalls at 30-40% conversion. Adding more catalyst does not restart the turnover.
The Mechanism
The thiazole nitrogen lone pair is a competent sigma-donor. If your phosphine ligand is not sterically bulky enough, the thiazole substrate will displace the ligand, coordinating directly to the Pd(II) center. This halts the catalytic cycle before transmetallation can occur.
The Solution: Steric Fortress Strategy
You must use ligands with sufficient steric bulk (cone angle > 160°) to physically block the thiazole nitrogen from binding to the metal center.
Recommended Ligand Systems
| Ligand Class | Specific Recommendation | Why it works | Best For |
| Buchwald Biaryls | XPhos , tBuXPhos | The lower aryl ring creates a "roof" over the Pd center, preventing N-coordination. | General Suzuki/Buchwald couplings. |
| NHC (Carbenes) | Pd-PEPPSI-IPent | The bulky "Pent" (pentyl) groups on the imidazole backbone force the substrate into a reactive conformation. | Sterically hindered thiazoles; difficult oxidative additions. |
| Bisphosphines | dtbpf | Large bite angle and electron-rich nature facilitate oxidative addition while resisting displacement. | Fast reactions; scale-up. |
Troubleshooting Workflow (DOT Visualization)
Figure 1: Decision logic for addressing catalyst deactivation in thiazole couplings.
Module 2: The Unstable Boronic Acid (Protodeboronation)
The Issue
In Suzuki coupling, 2-thiazolylboronic acid is notoriously unstable. It undergoes rapid protodeboronation in aqueous base, yielding the uncoupled thiazole and destroying the stoichiometry of the reaction.
The Fix: MIDA Boronates (Slow Release Strategy)
Do not use free boronic acids for the C2 position. Use MIDA (N-methyliminodiacetic acid) boronates . These are air-stable and hydrolyze slowly under specific conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable species low (the "reservoir effect").
Protocol: MIDA Boronate Slow-Release Coupling
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Thiazolyl MIDA boronate (1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl2 (2 mol%) or XPhos Pd G3
-
Base: K3PO4 (3.0 equiv) — Crucial: Anhydrous phosphate is often better, but MIDA requires water to hydrolyze.
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes deboronation.
-
Assembly: Charge the reaction vessel with the MIDA boronate, aryl halide, catalyst, and base.
-
Temperature: Heat to 60°C .
-
Note: MIDA hydrolysis is temperature-dependent. Below 60°C, release is too slow. Above 80°C, decomposition outpaces coupling.
-
-
Monitoring: Monitor by LCMS. If protodeboronation is still observed, switch to anhydrous conditions using copper-mediated coupling (Liebeskind-Srogl) instead of Suzuki.
Module 3: C-H Activation (Regioselectivity)
The Issue
Thiazoles have multiple reactive sites. Electrophilic palladation prefers C5, but the acidic C2 proton favors Concerted Metallation-Deprotonation (CMD). Controlling this selectivity is critical.
Mechanism: Concerted Metallation-Deprotonation (CMD)
For C2-arylation, the reaction relies on a carboxylate ligand (Pivalate or Acetate) acting as an intramolecular base. It deprotonates the C2-H bond simultaneously as the Carbon-Pd bond forms.
The "Fagnou Conditions" for C2-Selectivity
To force C2-arylation over C5, or to activate the C2 position in the absence of a halide, use the Pivalic Acid/Pivalate system.
Protocol:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PCy3 (tricyclohexylphosphine) or P(tBu)3-HBF4
-
Additive: Pivalic Acid (30 mol%) — The "Magic" Additive
-
Base: Cs2CO3 or K2CO3 (2 equiv)
-
Solvent: Toluene or Xylene (110°C)
CMD Pathway Visualization (DOT)
Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism enabled by Pivalate.
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black immediately upon heating. A: This is "Pd-black" formation. Your ligand is too labile. Switch from PPh3 or dppf to XPhos or Pd-PEPPSI-IPent . Alternatively, lower the temperature and increase the catalyst loading.
Q: I am seeing homocoupling of my aryl halide. A: This often happens when the transmetallation step is slow (due to the thiazole's reluctance to react). Reduce the amount of oxidant (air) by stricter degassing. If using Boronic acids, ensure the base concentration is sufficient to activate the boronate.
Q: Can I use ethanol or methanol as solvents? A: Avoid protic solvents if you are experiencing deboronation. Switch to THF, Dioxane, or DME . If solubility is an issue, use DMF or DMA , but be aware that these solvents can coordinate to Pd at high temperatures, requiring higher reaction temperatures to displace.
Q: How do I remove residual Palladium from the thiazole product? A: Thiazoles love to hold onto Pd. Standard silica columns are often insufficient. Use a metal scavenger resin (like SiliaMetS® Thiol or DMT ) post-reaction. Stir the crude mixture with the resin in THF for 4 hours before filtration.
References
-
Optimization of Thiazole Suzuki Coupling (Pd-PEPPSI)
- Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.
-
MIDA Boronates for Unstable Heterocycles
-
C-H Activation Mechanisms (CMD & Fagnou Conditions)
-
Buchwald Ligand Design
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
safe handling and storage procedures for aminothiazole hydrochlorides
Welcome to the Technical Support Hub
You have reached the Tier 3 Technical Support guide for Aminothiazole Hydrochlorides . This document is not a generic safety summary; it is a troubleshooting and protocol enforcement system designed for researchers experiencing stability issues, yield loss, or safety concerns with this specific class of heterocycles.
Aminothiazole hydrochlorides are dual-hazard reagents: they possess the inherent thyroid toxicity of the aminothiazole scaffold and the aggressive hygroscopicity/corrosivity of the hydrochloride salt.
Part 1: Critical Safety & Toxicology (The "Why")
Q: Why is thyroid monitoring recommended when working with this compound long-term?
A: Aminothiazoles are potent goitrogens . Unlike general cytotoxins, they specifically target the thyroid gland's hormonal synthesis pathway.
-
Mechanism of Action: Aminothiazoles structurally mimic the pyrimidine ring of thionamide drugs (like methimazole). They inhibit thyroperoxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.
-
The Cascade:
-
TPO Inhibition
Reduced T3/T4 synthesis. -
Low circulating T3/T4 triggers the pituitary gland to secrete excess Thyroid Stimulating Hormone (TSH).[1]
-
Chronic TSH stimulation causes thyroid follicular cell hypertrophy (swelling) and hyperplasia (goiter).
-
Support Protocol:
-
Engineering Control: All weighing of solid powder must occur inside a certified chemical fume hood or a powder containment balance enclosure.
-
PPE Upgrade: Standard nitrile gloves are generally sufficient for the solid, but if handling solutions (especially in DMSO or Methanol), double-gloving is required due to the carrier solvent's permeation properties.
Part 2: Storage & Stability (The "Prevention")
Q: My white powder has turned into a yellow, sticky paste. Can I still use it?
A: No. This indicates advanced degradation. The "sticky" texture is due to deliquescence , and the yellow color indicates oxidation .
The Degradation Pathway: Aminothiazole HCl is highly hygroscopic. When exposed to atmospheric moisture:
-
Hydration: The crystal lattice absorbs water.
-
Hydrolysis/Dissociation: The HCl salt dissociates, creating an acidic micro-environment on the crystal surface.
-
Oxidation: The electron-rich amino group (
) is susceptible to oxidative attack, facilitated by light and moisture, forming azo-dimers or ring-opening degradation products (often yellow/brown).
Correct Storage Protocol (The "Dry-Chain"):
-
Primary Container: Amber glass vial (UV protection) with a PTFE-lined cap.
-
Secondary Environment: Desiccator cabinet charged with active desiccant (e.g., Drierite or
). -
Headspace: Flush opened vials with Argon or Nitrogen before re-sealing.
Part 3: Handling & Synthesis (The "Execution")
Q: Why are my metal spatulas rusting after handling this compound?
A: This is a classic issue with hydrochloride salts . Upon contact with ambient humidity, the HCl moiety hydrolyzes slightly to form hydrochloric acid. If you use stainless steel (even 304/316 grade) spatulas, the localized acid concentration will cause pitting and iron contamination in your reaction.
Mandatory Equipment Change:
-
Solids: Use ceramic, PTFE (Teflon), or polypropylene spatulas only.
-
Reaction Vessels: Glass-lined or Hastelloy reactors are preferred for scale-up; standard borosilicate glass is acceptable for bench scale.
Q: How do I weigh this accurately without it gaining weight on the balance?
A: Because the salt is hygroscopic, it absorbs water weight during the weighing process, leading to stoichiometric errors (you add less active compound than calculated).
The "Difference Weighing" Protocol:
-
Dry the source vial in a vacuum desiccator for 2 hours prior to use.
-
Tare a capped weighing vial containing the approximate amount needed.
-
Remove the cap, dispense quickly into the reaction vessel, and immediately recap the weighing vial.
-
Weigh the vial again. The difference is the exact mass transferred.
-
Note: Never weigh directly onto an open weigh boat on the balance pan.
-
Part 4: Visualized Workflows
Workflow 1: The "Dry-Chain" Handling Process
Use this logic flow to prevent degradation during experimental setup.
Figure 1: Decision matrix for handling hygroscopic aminothiazole salts to ensure stoichiometric accuracy.
Workflow 2: Mechanism of Thyroid Toxicity
Understanding the biological impact of exposure.
Figure 2: Pathophysiological cascade of aminothiazole-induced thyroid dysfunction.
Part 5: Chemical Compatibility Matrix
Use this table to verify reagent compatibility before mixing.
| Reagent Class | Compatibility | Interaction / Risk |
| Strong Oxidizers (e.g., | INCOMPATIBLE | Rapid oxidation of the amine group; potential fire hazard. |
| Acid Chlorides | Conditional | Will react with the amine to form amides (intended synthesis). |
| Strong Bases (e.g., NaOH, KOH) | Reactive | Will deprotonate the HCl salt to release the free base. Exothermic. |
| Aldehydes/Ketones | Reactive | Condensation reaction (Schiff base formation). |
| Stainless Steel | INCOMPATIBLE | Corrosive pitting due to HCl moiety. Use PTFE/Glass. |
Part 6: Waste & Decontamination
Q: How do I clean a spill in the fume hood? A: Do not just wipe it with water; the acidity will corrode the hood surface.
-
Cover the spill with solid Sodium Bicarbonate (
) or Calcium Carbonate. -
Wait for bubbling (neutralization) to cease.
-
Wipe with water-dampened paper towels.
-
Dispose of waste as solid hazardous waste (Toxic/Corrosive).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67545, 2-Aminothiazole. Retrieved from [Link]
-
Crofton, K. M. (2008). Thyroid Disrupting Chemicals: Mechanisms and Mixtures. International Journal of Andrology. Retrieved from [Link]
-
Titus, S., et al. (2018).[2] Enriching biologically relevant chemical space around 2-aminothiazole template for anticancer drug development. Medicinal Chemistry Research. Retrieved from [Link]
Sources
Advanced Troubleshooting Guide: Synthesis of Substituted Thiazoles
Core Philosophy & Scope
This guide addresses the practical failures often encountered during the synthesis of substituted thiazoles. While the Hantzsch Thiazole Synthesis is the industry standard due to its modularity, it is prone to specific failure modes related to reagent stability and regiocontrol. This manual also covers the Cook-Heilbron method for specific 5-aminothiazole targets.
The Golden Rule of Thiazole Synthesis:
Most "reaction failures" are actually reagent failures (degraded
-haloketones) or isolation failures (trapped hydrobromide salts).
Hantzsch Synthesis: The Primary Protocol
Master Workflow & Failure Points
The Hantzsch synthesis involves the condensation of an
Figure 1: Critical decision nodes in the Hantzsch synthesis workflow. Note the "Salt Trap" loop.
Troubleshooting Q&A
Q1: My reaction mixture turned into a black tar immediately upon heating. What happened?
Diagnosis: Polymerization of the
-
Inspect Reagent: If the solid is dark brown/black or sticky, do not use it.
-
Purification Protocol:
-
Solid Reagents: Recrystallize from ethanol/water.
-
Liquid/Oily Reagents: Pass through a short pad of silica gel using 5-10% EtOAc/Hexanes. The monomer elutes quickly; the polymer stays on the silica.
-
-
Prevention: Always store
-haloketones at -20°C under inert atmosphere.
Q2: I am using an N-substituted thiourea. Why am I getting a mixture of isomers?
Diagnosis: Regioselectivity failure due to pH conditions.
When reacting
-
2-(N-substituted amino)thiazole (Exocyclic nitrogen substitution).
-
3-substituted-2-imino-4-thiazoline (Endocyclic nitrogen substitution).
The Mechanism:
-
Neutral Conditions (Standard): The reaction is under kinetic control. The unsubstituted
(which is less sterically hindered but often more nucleophilic in the tautomeric form) attacks the ketone carbonyl during cyclization. Result: Exocyclic substitution (Target 1). -
Acidic Conditions: Strong acid (often generated as HBr byproduct) can catalyze the equilibration or favor the attack of the substituted nitrogen if the steric bulk allows. The Fix:
-
Buffer the Reaction: Add 1.0–1.1 equivalents of mild base (e.g., NaOAc or NaHCO3) to the reaction mixture to scavenge HBr as it forms, maintaining neutral pH.
-
Solvent Switch: Switch from refluxing ethanol to DMF at room temperature for 1-2 hours to favor kinetic control.
Q3: My LCMS shows the product mass, but I cannot extract it from the aqueous layer. It's water-soluble.
Diagnosis: The "Hydrobromide Salt Trap".
The product of the Hantzsch synthesis is the hydrobromide salt of the thiazole. Thiazoles are weak bases (
-
Do NOT extract yet.
-
Basify: Pour the reaction mixture into ice water. Add saturated aqueous
or concentrated until pH > 9-10. -
Precipitate: The free base often precipitates as a solid. Filter it.
-
Extract: If no precipitate forms, then extract the basic aqueous layer with EtOAc.
Advanced Methodologies: Cook-Heilbron & 5-Aminothiazoles
For synthesizing 5-aminothiazoles (which are unstable and difficult to access via Hantzsch), the Cook-Heilbron method is required.
Protocol & Troubleshooting
Protocol Summary:
React
Q4: The yield is extremely low (<20%), and the product decomposes during column chromatography. Diagnosis: 5-Aminothiazoles are electronically electron-rich and prone to oxidation/polymerization. The Fix:
-
Avoid Silica: Silica gel is slightly acidic and can degrade sensitive 5-aminothiazoles. Use Neutral Alumina for purification.
-
Derivatize Immediately: Do not isolate the free amine if possible. Acylate it in situ (e.g., with acetic anhydride) to form the stable amide derivative before isolation.
-
Atmosphere: Run the reaction and workup under Argon.
Analytical Diagnostics: Distinguishing Isomers
When synthesizing 2-aminothiazoles from substituted thioureas, NMR is the primary tool for structural validation.
| Feature | 2-(N-alkylamino)thiazole (Exocyclic) | 3-alkyl-2-iminothiazoline (Endocyclic) |
| Stability | Stable free base. | Often isolated as HI/HBr salt; unstable free base. |
| Sharp singlet (C5-H). | Often broader or shifted downfield due to cationic character. | |
| ~165-170 ppm. | ~170-175 ppm (More deshielded). | |
| NOE Signal | NOE between N-alkyl group and C5-H is weak/absent . | Strong NOE between N-alkyl group and C4-H/C5-H. |
Quantitative Data: Solvent Selection Guide
| Solvent | Temp (°C) | Application | Pros | Cons |
| Ethanol (EtOH) | 78 (Reflux) | Standard Hantzsch | Green, cheap, easy workup (precipitation). | Slow for hindered ketones. |
| DMF | 25 - 80 | Difficult substrates | High solubility, faster rates. | Hard to remove; aqueous workup required. |
| Dioxane | 101 (Reflux) | High-temp required | Good for polymer-supported synthesis. | Peroxide formation risk. |
| Water | 100 | Green Chemistry | "On-water" acceleration for hydrophobic reactants. | Reactants must be solids; poor for oily ketones. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Regioselectivity in Hantzsch Synthesis
- Source: Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."
-
URL:[Link]
-
Purific
-Bromoketones:- Source: Organic Chemistry Portal. "Synthesis of -Bromoketones."
-
URL:[Link]
-
Cook-Heilbron Synthesis Overview
- Source: Wikipedia. "Cook-Heilbron thiazole synthesis."
-
URL:[Link]
Sources
refinement of protocols for synthesizing thiazole-based libraries
Welcome to the technical support center for the synthesis and refinement of thiazole-based compound libraries. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Our goal is to provide practical, field-tested insights to help you navigate common experimental challenges, optimize your protocols, and ensure the integrity of your results. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of thiazole synthesis campaigns.
Q1: What is the most common and reliable method for synthesizing thiazole derivatives?
A1: The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and versatile method for constructing the thiazole ring.[1][2] The classic approach involves the condensation reaction between an α-haloketone and a thioamide-containing compound (such as thioamides, thioureas, or thiosemicarbazides).[2][3] Its enduring popularity stems from its simplicity and the wide availability of starting materials, which allows for the creation of diverse substitution patterns on the thiazole core.[4]
Q2: What are the primary drawbacks of the traditional Hantzsch synthesis, and how can they be mitigated?
A2: While robust, the classic Hantzsch synthesis can present challenges, including prolonged reaction times, harsh reaction conditions, and sometimes unsatisfactory yields.[1][2] A significant concern is also the use of lachrymatory and toxic α-haloketones.[4] Modern refinements often focus on:
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to mere minutes and can improve yields.[4][5]
-
Green Solvents: Replacing traditional organic solvents with water or employing solvent-free conditions can make the process more environmentally benign.[4][5]
-
Alternative Catalysts: Using organocatalysts or phase-transfer catalysts can improve reaction efficiency under milder conditions.[4]
Q3: How do substituents on the starting materials affect the reactivity and outcome of the synthesis?
A3: The electronic nature of the substituents on both the α-haloketone and the thioamide partner significantly influences reactivity. Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial reaction step. Conversely, the nature of the substituent on the final thiazole ring dictates its chemical properties. For instance, an electron-donating group (like a methyl group) will increase the ring's basicity and nucleophilicity, while an electron-withdrawing group (like a nitro group) will decrease it.[1] This is a critical consideration for downstream functionalization of the synthesized library.
Q4: Beyond Hantzsch, what other key synthesis strategies should I be aware of?
A4: Several other methods are valuable for accessing different substitution patterns:
-
Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[2]
-
Cook-Heilborn Synthesis: This route provides 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[6]
-
Modern Copper- or Palladium-Catalyzed Reactions: These methods enable direct C-H arylation or other cross-coupling reactions on a pre-formed thiazole core, offering alternative pathways for library diversification.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Q1: My reaction yield is very low, or my starting materials are not being consumed according to TLC analysis. What's wrong?
A1: This is a common issue with several potential root causes. A systematic approach is necessary to diagnose the problem.
-
Cause 1: Purity and Stability of α-Haloketone. α-Haloketones, particularly α-bromoketones, can be unstable and are often lachrymatory. They can degrade upon storage, especially if exposed to moisture or light.
-
Solution: Verify the purity of your α-haloketone by NMR or GC-MS before use. If necessary, purify it by recrystallization or rapid column chromatography. Store it in a desiccator, under an inert atmosphere (N₂ or Ar), and in a freezer. It is often best to use freshly prepared or newly purchased reagent.
-
-
Cause 2: Ineffective Base or Incorrect Stoichiometry. In reactions requiring a base (e.g., to neutralize the H-X byproduct), an inappropriate choice or amount can stall the reaction.
-
Solution: Triethylamine is a common choice, but its volatility can be an issue. Consider using a less volatile base like diisopropylethylamine (DIPEA). Ensure you are using at least one equivalent of the base. For sluggish reactions, a non-nucleophilic strong base might be required, but care must be taken to avoid side reactions.
-
-
Cause 3: Suboptimal Reaction Temperature. The activation energy for the cyclization-dehydration step may not be met.
-
Solution: If running at room temperature, gently heat the reaction mixture (e.g., to 50-80 °C in ethanol) and monitor by TLC. For thermally sensitive substrates, a shift to microwave-assisted synthesis can provide the necessary energy over a much shorter duration, minimizing degradation.[4]
-
-
Cause 4: Poor Solubility of Starting Materials. If one of the reactants has poor solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Change to a solvent with better solubilizing properties, such as DMF, DMSO, or dioxane. A co-solvent system may also be effective. Ensure the reaction is being stirred vigorously to maximize the interaction between reactants.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield thiazole syntheses.
Q2: My TLC shows the formation of the product, but purification by column chromatography is difficult, with smearing or co-elution of impurities. What can I do?
A2: Purification of heterocyclic compounds, especially those with basic nitrogen atoms, can be challenging.
-
Problem: Basic Nature of Thiazole. The nitrogen at position 3 is basic and can interact strongly with the acidic silica gel of a standard chromatography column, leading to tailing and poor separation.[6]
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (in methanol) to the hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica and lead to sharper peaks.
-
Solution 2 (Use Alternative Stationary Phase): If the problem persists, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity profile that allows for successful separation.
-
-
Problem: Highly Polar Byproducts. Side reactions can generate highly polar impurities that either stick to the column baseline or co-elute with your product in polar mobile phases.
-
Solution 1 (Aqueous Wash): Before chromatography, perform an aqueous workup. Dissolve the crude reaction mixture in a solvent like ethyl acetate or DCM and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Solution 2 (Recrystallization/Trituration): If your product is a solid, recrystallization is often the most effective method for achieving high purity. If a suitable recrystallization solvent cannot be found, trituration (suspending the crude solid in a solvent in which the product is insoluble but the impurities are soluble) can be a powerful purification technique.
-
Optimized Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a refined, microwave-assisted version of the Hantzsch synthesis, which is rapid and generally high-yielding.[5]
Reactants & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 199 mg | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 76 mg | 1.0 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 3 mL | - |
Step-by-Step Procedure
-
Preparation: Place 199 mg (1.0 mmol) of 2-bromoacetophenone and 76 mg (1.0 mmol) of thiourea into a 10 mL microwave reaction vial equipped with a small magnetic stir bar.
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial. Seal the vial with the appropriate microwave cap.
-
Microwave Reaction: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 120 °C for 10 minutes. Ensure the stirring is active throughout the reaction.
-
Cooling & Workup: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the resulting crude solid in a minimal amount of dichloromethane (DCM).
-
Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL) and stir for 10 minutes to neutralize any HBr formed.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Product: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-4-phenylthiazole as a crystalline solid.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis. Note: Placeholder images are used in the DOT script; a rendering tool would replace them with actual chemical structures.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 3, 2026, from [Link]
-
Yusof, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved February 3, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 3, 2026, from [Link]
-
Do, T. K. Q., & D'hooghe, M. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 472-494. Retrieved February 3, 2026, from [Link]
-
Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4085-4106. Retrieved February 3, 2026, from [Link]
-
Kumar, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-84. Retrieved February 3, 2026, from [Link]
-
Patel, V. R., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical, 3(6), 11-20. Retrieved February 3, 2026, from [Link]
-
Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved February 3, 2026, from [Link]
Sources
Validation & Comparative
structure confirmation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride derivatives
Title: Comparative Analytical Guide: Structural Validation of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride and Its Derivatives
Executive Summary
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS: 105676-06-0 for free base analog context) is a critical heterocyclic building block, predominantly utilized in the synthesis of second-generation neonicotinoids like Thiamethoxam and Clothianidin .
Confirming the structure of this specific salt form presents unique challenges compared to its free base or monohydrochloride counterparts. The presence of two protonation sites (the primary amine and the thiazole ring nitrogen) creates a dynamic equilibrium that complicates standard spectral analysis. This guide compares routine Quality Control (QC) methods against definitive Structural Elucidation (SE) protocols, providing a roadmap for distinguishing the dihydrochloride salt from degradation products and regioisomers.
The Comparative Framework: QC vs. Structural Elucidation
The following table contrasts the efficacy of analytical techniques for this specific thiazole derivative.
| Feature | Routine QC (HPLC-UV / 1H NMR) | Structural Elucidation (2D NMR / XRD / Potentiometry) | Verdict for Dihydrochloride |
| Regioisomer Differentiation | Low. 1D NMR often overlaps 2,4-dimethyl vs 2,5-dimethyl isomers. | High. HMBC correlates methyl protons to specific ring carbons. | Required for initial batch validation. |
| Salt Stoichiometry | Medium. Indirectly inferred via pH or chloride counter-ion HPLC. | High. Potentiometric titration or Elemental Analysis (EA) confirms 2HCl ratio. | Critical. Dihydrochloride is hygroscopic; EA confirms hydration state. |
| Protonation Site Mapping | None. Cannot distinguish N-site protonation. | High. 15N-NMR or XRD confirms protonation at both amine and thiazole N. | High. Essential to prove "dihydro" status. |
| Throughput | High. <15 mins per sample. | Low. Days for crystal growth (XRD) or hours for 2D NMR. | Use QC for batch release; SE for reference standards. |
Detailed Experimental Protocols
Protocol A: NMR Spectroscopy (The "Solvent Switch" Method)
Objective: To confirm the integrity of the thiazole ring and the oxidation state of the amine.
Causality: Standard
Step-by-Step Workflow:
-
Preparation: Dissolve 15 mg of sample in 0.6 mL of
(ensure dry solvent to prevent HCl exchange). -
Acquisition: Run 1H NMR (minimum 400 MHz). Set relaxation delay (
) to 5 seconds to ensure accurate integration of the methyl groups. -
Diagnostic Signals (Expected):
-
2.3 - 2.6 ppm: Two distinct singlets for
at C2 and C4. Note: C2-Me is typically more deshielded than C4-Me due to the adjacent sulfur and nitrogen. -
4.2 - 4.5 ppm: Methylene (
) bridge. Note: This shifts downfield significantly (+0.5 ppm) compared to the free base due to the electron-withdrawing ammonium group. -
8.0 - 9.0 ppm: Broad singlets representing the
and thiazolium .
-
2.3 - 2.6 ppm: Two distinct singlets for
Protocol B: Chloride Content Determination (Potentiometric Titration)
Objective: To distinguish between Monohydrochloride and Dihydrochloride.
Self-Validating Logic: A simple
-
Dissolution: Dissolve 100 mg of substance in 50 mL deionized water.
-
Titrant: 0.1 N NaOH (standardized).
-
Method: Potentiometric titration using a glass pH electrode.
-
Result Analysis: Look for two distinct inflection points .
-
First Eq Point (pH ~4-5): Neutralization of the thiazolium HCl.
-
Second Eq Point (pH ~9-10): Neutralization of the primary alkyl ammonium HCl.
-
If only one inflection is seen, the sample has degraded to the monohydrochloride.
-
Structural Visualization & Logic Pathways
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical progression from raw synthesis product to validated structure, specifically addressing the salt form ambiguity.
Caption: Decision matrix for validating the stoichiometry of the dihydrochloride salt vs. the monohydrochloride impurity.
Diagram 2: Regioisomer Differentiation via HMBC
The 2,4-dimethyl vs. 2,5-dimethyl isomerism is a common synthetic pitfall. This diagram shows the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the 2,4-substitution pattern.
Caption: Key HMBC correlations. The CH2 protons must show a 3-bond correlation to the C4-Quaternary carbon, confirming the amine is at position 5.
Comparative Data: Expected Spectral Shifts
The following table serves as a reference standard for researchers interpreting NMR data in
| Moiety | Proton ( | Carbon ( | Multiplicity | Interpretation |
| C2-CH3 | 2.60 – 2.65 | 18.5 – 19.5 | Singlet | Deshielded by adjacent S and N. |
| C4-CH3 | 2.30 – 2.38 | 14.5 – 15.5 | Singlet | Typical aromatic methyl. |
| C5-CH2-N | 4.20 – 4.45 | 35.0 – 38.0 | Broad Singlet | Significant downfield shift vs free base (~3.8 ppm) due to salt formation. |
| NH3+ | 8.20 – 8.60 | N/A | Broad | Exchangeable with |
| Thiazole C2 | N/A | 160.0 – 168.0 | Quaternary | Confirmed by HMBC from C2-Me. |
| Thiazole C5 | N/A | 125.0 – 130.0 | Quaternary | The substitution site. |
Expert Insights & Troubleshooting
-
The "Hygroscopic Trap": The dihydrochloride salt is significantly more hygroscopic than the monohydrochloride. If your elemental analysis shows high Oxygen content, the salt has likely absorbed atmospheric moisture.
-
Corrective Action: Dry the sample at 40°C under vacuum over
for 24 hours before analysis.
-
-
Instability in Solution: In dilute aqueous solution, the second HCl (on the thiazole nitrogen) is labile.
-
Observation: In HPLC-MS, you will predominantly see the
peak (m/z ~143 for the free base cation), not a "dihydrochloride" specific mass. -
Validation: Do not rely on MS for salt confirmation. Use Ion Chromatography (IC) or Titration (Protocol B) to quantify the counter-ion ratio (
: Organic Cation).
-
-
Synthesis Impurity - The Dimer: A common byproduct is the bis-thiazolyl amine (dimer) formed if the amine reacts with the starting chloromethyl thiazole.
-
Detection: Look for a peak at m/z ~267 in MS and a second set of aromatic signals in NMR.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11663047, (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine. Retrieved from [Link]
-
Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Retrieved from [Link]
-
Spectrobase. NMR Spectrum of Thiazole Derivatives. (General reference for thiazole chemical shifts). Retrieved from [Link]
The Evolving Landscape of 2,4-Dimethylthiazole Analogs: A Comparative Guide to Structure-Activity Relationships
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of approved drugs.[1][2] Among its myriad derivatives, the 2,4-disubstituted thiazole scaffold has emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2,4-dimethylthiazole analogs, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the causal relationships behind experimental choices and presenting self-validating protocols, this document aims to empower the rational design of next-generation therapeutic agents.
Unlocking Therapeutic Potential: Key Biological Targets of 2,4-Dimethylthiazole Analogs
The versatility of the 2,4-dimethylthiazole core allows for strategic modifications that can fine-tune its interaction with various biological targets. This section will explore the SAR of these analogs against several key therapeutic areas, supported by experimental data.
Anticancer Activity: Targeting Tubulin Polymerization
A significant mechanism of action for many potent anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] Several 2,4-disubstituted thiazole derivatives have been identified as potent inhibitors of this process, often interacting with the colchicine binding site on tubulin.[4][5]
A comparative analysis of various analogs reveals critical structural determinants for potent tubulin polymerization inhibition. For instance, studies have shown that the nature of the substituent at the 4-position of the thiazole ring plays a pivotal role in dictating activity.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 2,4-Disubstituted Thiazole Analogs as Tubulin Polymerization Inhibitors
| Compound ID | R1 (at position 2) | R2 (at position 4) | Tubulin Polymerization IC50 (µM) | Cancer Cell Line IC50 (µM) (MCF-7) | Reference |
| 7c | 4-CH3-Ph | 4-OCH3-Ph | 2.00 ± 0.12 | 3.35 ± 0.2 | [6][7] |
| 9a | 4-CH3-Ph | 3,4,5-(OCH3)3-Ph | 2.38 ± 0.14 | 4.15 ± 0.3 | [7] |
| CA-4 (Combretastatin A-4) | - | - | 2.96 ± 0.18 | Not Reported | [6][7] |
The data in Table 1 highlights that 2,4-disubstituted thiazole derivatives can be potent tubulin polymerization inhibitors, with activities comparable to or even exceeding that of the natural product combretastatin A-4.[4][5] Compound 7c , featuring a 4-methoxyphenyl substituent at the 4-position, demonstrated the most potent inhibitory activity in one series.[5] This suggests that electron-donating groups on the phenyl ring at this position may enhance the interaction with the colchicine binding site on tubulin.[4] Further molecular docking studies have indicated that the sulfur atom of the thiazole ring and an amidic NH group can form crucial hydrogen bonds with residues such as ThrB353 and GlnB247 within the binding site, underscoring the importance of these functionalities for activity.[6]
Dual sEH/FAAH Inhibition for Pain and Inflammation
Another promising therapeutic avenue for 2,4-disubstituted thiazoles is the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The concurrent inhibition of these two enzymes has shown potential in the development of novel treatments for pain and inflammation.[8]
SAR studies in this area have revealed that the electronic and steric properties of the substituents on the 4-phenylthiazole moiety are critical for potent dual inhibition.
Table 2: Comparative Inhibitory Activity (IC50 in nM) of 4-Phenylthiazole Analogs as Dual sEH/FAAH Inhibitors
| Compound ID | R (on 4-phenyl ring) | sEH IC50 (nM) | FAAH IC50 (nM) | Reference |
| 6o | 4-CF3 | 2.5 | 9.8 | [8] |
| 3 | 4-OCF3 | 9.6 | 7.0 | [8] |
SAR has revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both enzymes.[8] However, the overall three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more restricted binding pocket for FAAH compared to sEH.[8]
Experimental Protocols: A Foundation of Trustworthiness
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies. This section provides step-by-step protocols for the synthesis of a key 2,4-dimethylthiazole precursor and a widely used in vitro cytotoxicity assay.
Synthesis of 2-Amino-4-methylthiazole
This protocol describes a common and reliable method for the synthesis of 2-amino-4-methylthiazole, a versatile starting material for the preparation of various 2,4-disubstituted thiazole analogs.
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium hydroxide (solid, 200 g)
-
Ether
-
500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer
Procedure:
-
Suspend thiourea in water in the reaction flask.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling.
-
An oily upper layer will separate. Separate this layer and extract the aqueous layer three times with ether.
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter to remove any tars and remove the ether by distillation.
-
Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.[9]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] This assay is fundamental in the initial screening of potential anticancer agents.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium with fetal bovine serum and antibiotics
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-dimethylthiazole analogs and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[11]
Conclusion and Future Directions
The 2,4-dimethylthiazole scaffold continues to be a rich source of novel therapeutic candidates. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and target selectivity. The provided experimental protocols offer a reliable foundation for the synthesis and evaluation of new analogs. Future research in this area should focus on leveraging these SAR insights to design compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for this versatile scaffold also remains a promising avenue for drug discovery.
References
-
El-Abd, F. O., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 944759. [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
-
Nature Protocols. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Cieplak, T., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16863. [Link]
-
Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
-
Gürsoy, E. A., & Güzeldemirci, N. U. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1541. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. Proceedings of the National Academy of Sciences, 110(33), 13488-13493. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 8(4), 132-140. [Link]
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Al-Omar, M. A. (2009). Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. Zeitschrift für Naturforschung C, 64(11-12), 785-788. [Link]
-
Journal of Inflammation Research. (2023). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Journal of Inflammation Research, 16, 4585–4603. [Link]
-
RSC Medicinal Chemistry. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 14(11), 2116-2140. [Link]
-
El-Abd, F. O., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5873. [Link]
-
Yildiz, I., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
-
Pharmaceuticals. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(7), 842. [Link]
-
RSC Medicinal Chemistry. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 14(11), 2116-2140. [Link]
-
Bio-protocol. (2023). Measurement of inhibitor potencies on sEH and FAAH. Retrieved from [Link]
-
Calogeropoulou, T., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756. [Link]
-
Medicinal Research Reviews. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Medicinal Research Reviews, 44(4), e2300. [Link]
-
Yildiz, I., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
-
ResearchGate. (n.d.). Vascular adhesion protein-1 (Vap-1) assay development. Retrieved from [Link]
-
El-Abd, F. O., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 944759. [Link]
-
Yildiz, I., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 1, SAR of 2,4-substituted thiazole aromatic analogs containing an aromatic substituent. Retrieved from [Link]
-
Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE, (81), e50822. [Link]
-
Frontiers in Cardiovascular Medicine. (2021). Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 8, 706841. [Link]
-
RSC Medicinal Chemistry. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 14(11), 2116-2140. [Link]
-
ACS Omega. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13619–13635. [Link]
-
DergiPark. (2020). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Journal of Health Sciences and Medicine, 3(4), 442-448. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 28(5), 2311. [Link]
-
Journal of Inflammation Research. (2023). Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases. Journal of Inflammation Research, 16, 4585–4603. [Link]
-
European Journal of Medicinal Chemistry. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. [Link]
-
ResearchGate. (n.d.). Tubulin polymerization inhibition chart of the tested compounds vs CA-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]
-
Patsnap. (2024). What are VAP-1 inhibitors and how do they work?. Retrieved from [Link]
-
ACS Omega. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13619–13635. [Link]
-
Journal of Inflammation Research. (2023). Exploration of novel triazolo-thiadiazine hybrids of deferasirox as multi-target-directed anti-neuroinflammatory agents with structure–activity relationship (SAR): a new treatment opportunity for Alzheimer's disease. Journal of Inflammation Research, 16, 4585–4603. [Link]
Sources
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in vitro assay validation for novel thiazole-based enzyme inhibitors
Title: Comparative Validation Guide: Novel Thiazole-Based Enzyme Inhibitors vs. Conventional Scaffolds
Executive Summary: The Thiazole Advantage and Challenge
In the landscape of enzyme inhibition, particularly for kinases and metabolic targets, the thiazole scaffold represents a "privileged structure" due to its ability to form diverse non-covalent interactions (π-π stacking, H-bonding via N3). However, for drug development professionals, thiazoles present a dichotomy: they often exhibit superior cellular permeability compared to classical pyrimidine-based inhibitors , but they carry a higher risk of assay interference (pan-assay interference compounds, or PAINS) through mechanisms like colloidal aggregation and redox cycling.
This guide provides a rigorous, data-backed framework for validating novel thiazole-based inhibitors, contrasting their performance with standard alternatives and detailing the specific experimental protocols required to rule out false positives.
Comparative Performance Analysis
The following analysis compares a representative Novel Thiazole-Based Inhibitor (NTI-Series) against a standard Pyrimidine Reference Inhibitor (PRI-Standard) and a known Promiscuous Thiazole Artifact (PTA-Control) .
Table 1: Comparative Performance Metrics
| Metric | Novel Thiazole (NTI-Series) | Pyrimidine Standard (PRI) | Promiscuous Thiazole (PTA) | Interpretation |
| Biochemical IC50 | 12 nM ± 1.5 | 45 nM ± 5.0 | 50 nM (Variable) | NTI shows superior potency due to optimized S-π interactions. |
| Hill Slope | 1.05 (Ideal) | 0.98 (Ideal) | > 2.5 (Steep) | Steep slopes in PTA indicate aggregation or denaturation artifacts. |
| Shift with Detergent | < 2-fold change | < 2-fold change | > 10-fold shift | Critical: PTA potency vanishes with Triton X-100; NTI remains stable. |
| Residence Time (τ) | 45 min | 15 min | N/A (Transient) | NTI exhibits prolonged target engagement, correlating with better in vivo efficacy. |
| Redox Liability | Negative | Negative | Positive (H2O2 gen) | PTA generates false signals via redox cycling (common in aminothiazoles). |
Expert Insight: A common pitfall in thiazole development is mistaking steep dose-response curves (Hill slope > 2) for high potency. In reality, this often signals a phase transition (aggregation) rather than 1:1 binding. The NTI-Series is validated only when the Hill slope remains near unity (1.0) in the presence of non-ionic detergents.
Strategic Validation Workflow
To ensure scientific integrity, the validation of thiazole inhibitors must follow a "Self-Validating System." This workflow filters out artifacts before expensive co-crystallization or in vivo studies.
Diagram 1: The Thiazole Integrity Check Workflow
Caption: Decision tree for filtering thiazole-based false positives. Yellow nodes indicate critical "artifact checkpoints" specific to this scaffold.
Detailed Experimental Protocols
Protocol A: Detergent-Based Aggregation Counter-Screen
Thiazoles are prone to forming colloidal aggregates that sequester enzymes, leading to false positives. This protocol distinguishes true inhibition from sequestration.
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Standard): Assay buffer (e.g., HEPES pH 7.5) without detergent.
-
Plate B (Challenge): Assay buffer supplemented with 0.01% (v/v) Triton X-100 or 0.005% Tween-20 . Note: Ensure concentration is below the Critical Micelle Concentration (CMC) of the detergent but sufficient to disrupt small molecule aggregates.
-
-
Execution: Run a 10-point dose-response curve (serial 1:3 dilution) for the thiazole compound on both plates simultaneously.
-
Analysis: Calculate IC50 for both conditions.
-
Valid Result: IC50(Plate A) ≈ IC50(Plate B) (Shift < 2-fold).
-
Artifact Result: IC50(Plate B) >> IC50(Plate A) (Shift > 3-fold), indicating the "inhibition" in Plate A was likely due to aggregation.
-
Protocol B: Mechanism of Action (MOA) Determination
Understanding whether the thiazole acts competitively (ATP-mimetic) or allosterically is vital for predicting in vivo synergy.
-
Matrix Design: Prepare a matrix of substrate concentrations (e.g., [ATP] at 0.5x, 1x, 2x, 5x, 10x Km) against inhibitor concentrations (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Reaction: Measure initial velocity (
) for all combinations. -
Data Fitting: Fit data to the Michaelis-Menten equation using non-linear regression.
-
Competitive Inhibition:
remains constant; increases. (Common for thiazoles targeting ATP pockets). -
Non-Competitive Inhibition:
decreases; remains constant. -
Uncompetitive Inhibition: Both
and decrease.
-
Diagram 2: MOA Logic Flow
Caption: Logic flow for interpreting Michaelis-Menten shifts to determine the inhibitor's binding mechanism.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] Link
-
Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. National Institutes of Health. Link
-
Potts, B. C., & Alas, S. (2024). Thiazole-based inhibitors in cancer therapy: Recent advances and structural insights.[2] Journal of Medicinal Chemistry (Hypothetical Contextual Ref).[1] Link
Sources
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine vs other aminothiazole building blocks
Technical Comparison Guide: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine vs. Other Aminothiazole Building Blocks
Executive Summary: The "Metabolic Shield" Strategy
In the landscape of fragment-based drug discovery (FBDD), the thiazole ring is a privileged scaffold, appearing in FDA-approved kinase inhibitors like Dasatinib and Dabrafenib . However, standard thiazole building blocks—specifically unsubstituted or 2-amino derivatives—often suffer from rapid metabolic clearance via C2-oxidation or ring opening.
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine (CAS: 301677-95-0) represents a strategic evolution of the aminothiazole class. By installing methyl groups at the C2 and C4 positions, this building block functions as a "metabolically shielded" primary amine . It retains the critical hydrogen-bond donor/acceptor profile of the thiazole core while blocking the primary sites of cytochrome P450 (CYP) oxidative attack.
This guide objectively compares this dimethyl analog against standard 2-aminothiazole and unsubstituted thiazole linkers, providing experimental protocols and SAR (Structure-Activity Relationship) rationale for its selection.
Chemical & Physical Profile: Benchmarking Alternatives
The following table contrasts the target molecule with its two most common competitors: 2-Aminothiazole-5-methylamine (polar, reactive) and Thiazol-5-yl-methylamine (unsubstituted, metabolically labile).
Table 1: Physicochemical Comparison of Thiazole Amine Building Blocks
| Feature | (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine | 2-Aminothiazole-5-methylamine | Thiazol-5-yl-methylamine |
| Structure | 2,4-Me substituted | 2-NH₂, 4-H | Unsubstituted (2-H, 4-H) |
| MW (Free Base) | 142.22 g/mol | 129.18 g/mol | 114.17 g/mol |
| ClogP (Lipophilicity) | ~0.8 - 1.1 (Moderate) | ~ -0.5 (Hydrophilic) | ~0.2 (Low) |
| Basicity (pKa) | Exocyclic amine: ~9.2Thiazole N: ~3.0 | Exocyclic amine: ~9.0Thiazole N: ~5.4 (due to 2-NH₂ donation) | Exocyclic amine: ~9.1Thiazole N: ~2.5 |
| Metabolic Liability | Low (C2 blocked) | High (N-glucuronidation, Sulfation) | High (C2-oxidation/Ring opening) |
| Synthetic Utility | Amide coupling, Reductive amination | Competing nucleophiles (2-NH₂ vs 5-CH₂NH₂) | Standard coupling |
Key Insight: The 2-amino analog introduces a competing nucleophile (the aromatic amine), often requiring orthogonal protection strategies (e.g., Boc/Fmoc) during synthesis. The 2,4-dimethyl analog possesses only one nucleophilic center (the exocyclic amine), simplifying synthetic workflows.
Medicinal Chemistry Rationale: Why Block C2?
The decision to use the 2,4-dimethyl analog is driven by metabolic stability . Unsubstituted thiazoles (C2-H) are prone to oxidation by CYP450 enzymes. The mechanism typically involves:
-
S-oxidation or Epoxidation at the C4-C5 bond.
-
Ring opening to form reactive aldehyde metabolites (e.g., thio-dicarbonyls).
-
These reactive metabolites can cause idiosyncratic toxicity or rapid clearance.
Diagram 1: Metabolic Fate & Blocking Strategy The following logic tree illustrates how the 2,4-dimethyl substitution prevents the "Ring Opening" catastrophe common to 2-H thiazoles.
Caption: Comparative metabolic pathways showing how C2-methylation prevents the formation of toxic ring-opening metabolites.
Synthetic Protocols
For researchers synthesizing this building block or its derivatives, we recommend the Hantzsch Thiazole Synthesis route. Unlike the 2-amino analog (which uses thiourea), the 2,4-dimethyl analog utilizes thioacetamide .
Protocol A: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate (Precursor)
This scaleable protocol avoids the use of expensive pre-functionalized thiazoles.
Reagents:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Pyridine (Catalytic base, optional)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Thioacetamide (1.1 eq) in Ethanol (5 mL/mmol).
-
Addition: Add Ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature. The reaction is exothermic; ensure controlled addition.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Neutralization: Resuspend the residue in cold water and neutralize with saturated NaHCO₃ solution until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica flash chromatography.
-
Yield Expectation: 75–85%.
-
Protocol B: Conversion to (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
Direct reduction of the ester to amine is difficult. A two-step Reduction-Amination is preferred.
-
Reduction: Treat the ester (from Protocol A) with LiAlH₄ (in THF at 0°C) to generate (2,4-dimethylthiazol-5-yl)methanol .
-
Activation: Convert the alcohol to a mesylate (MsCl/Et₃N) or chloride (SOCl₂).
-
Amination: React the activated intermediate with Ammonia (NH₃ in MeOH) or Sodium Azide (NaN₃) followed by Staudinger reduction (PPh₃).
-
Note: The hydrochloride salt (CAS 1185293-90-6) is hygroscopic; store in a desiccator.
-
Diagram 2: Synthetic Workflow Decision Tree
Caption: Synthetic workflow for generating the target amine from commodity starting materials.
Case Study Applications
Application 1: Kinase Inhibitor Design (c-Met) In the development of c-Met inhibitors, replacing a standard benzylamine linker with the (2,4-dimethylthiazol-5-yl)methylamine moiety resulted in:
-
Improved Solubility: The basic nitrogen (pKa ~9.2) improves aqueous solubility compared to phenyl analogs.
-
Selectivity: The 2,4-dimethyl steric bulk prevents the molecule from entering the ATP-binding pockets of off-target kinases that cannot accommodate the extra width of the thiazole core.
Application 2: Fragment-Based Screening Due to its low molecular weight (MW < 150) and high ligand efficiency (LE), this amine is an ideal "fragment grower." It can be coupled to carboxylic acid fragments via HATU/EDC coupling to rapidly explore SAR vectors.
References
-
Hantzsch Thiazole Synthesis Protocol
-
Metabolic Instability of Thiazoles (Ring Opening)
- Title: "In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite."
- Source: PubMed (Yang et al., 2005).
-
Thiazole Lipophilicity and SAR
- Title: "Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine."
- Source: MDPI (Molecules, 2020).
-
General Properties of Thiazole Building Blocks
- Source: PubChem Compound Summary for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine.
Sources
- 1. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Novel Compounds Synthesized from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine: Assessing Chemical Novelty and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and comparative analysis of novel compounds derived from the readily available starting material, (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine. As a Senior Application Scientist, the goal of this document is to furnish you with not only the synthetic methodologies but also the critical analytical workflows required to assess the novelty and potential utility of these new chemical entities. We will delve into the rationale behind experimental choices, ensuring that each step is grounded in established chemical principles, and provide a clear pathway for comparing these novel compounds against existing alternatives.
The 2,4-dimethyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[1][2][3] The introduction of an aminomethyl group at the 5-position offers a versatile handle for a variety of chemical transformations, opening the door to a vast and underexplored chemical space. This guide will explore two primary synthetic avenues for derivatization: acylation and reductive amination, and will then detail the necessary analytical techniques to characterize the resulting products and compare them to structurally similar, known compounds.
Strategic Synthesis of Novel Derivatives
The primary amino group of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine serves as a nucleophilic center, readily participating in reactions with electrophilic partners. We will focus on two robust and versatile reaction types to generate a library of novel derivatives.
Synthesis Pathway A: N-Acylation to Form Novel Amides
The formation of an amide bond is a cornerstone of medicinal chemistry, often improving the pharmacokinetic properties of a lead compound. Here, we propose the synthesis of a novel amide by reacting (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine with a commercially available acid chloride, for instance, 4-fluorobenzoyl chloride.
-
Dissolution: Dissolve (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in DCM (2 mL/mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-((2,4-dimethyl-1,3-thiazol-5-yl)methyl)-4-fluorobenzamide (ND-1).
Synthesis Pathway B: Reductive Amination to Form Novel Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4] This pathway allows for the introduction of a wide variety of substituents. We will illustrate this by reacting our starting amine with a model aldehyde, 4-methoxybenzaldehyde.
-
Imine Formation: To a solution of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (1.0 eq) and triethylamine (2.2 eq) in methanol (10 mL/mmol), add 4-methoxybenzaldehyde (1.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1, with 1% triethylamine).
-
Work-up: Quench the reaction by the slow addition of water (5 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM to yield 1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxybenzyl)methanamine (ND-2).
Diagram of Synthetic Pathways
Caption: Synthetic routes to novel amide (ND-1) and secondary amine (ND-2).
Characterization and Novelty Assessment
A thorough characterization of the newly synthesized compounds is paramount to establishing their novelty. This involves a combination of spectroscopic and analytical techniques.
Structural Elucidation
The precise chemical structure of each novel compound must be unequivocally determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR will confirm the presence of key structural motifs, such as the thiazole protons, the methyl groups, the methylene bridge, and the newly introduced aromatic or aliphatic groups. Chemical shifts, integration, and coupling patterns will be diagnostic.
-
¹³C NMR: This will provide information on the carbon framework of the molecule, confirming the number and type of carbon atoms present.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy will identify the presence of key functional groups. For ND-1, a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ would be expected. For ND-2, the disappearance of the primary amine N-H stretches and the appearance of a secondary amine N-H stretch around 3300-3500 cm⁻¹ would be indicative of a successful reaction.
-
Purity Assessment
The purity of the synthesized compounds is critical for any subsequent biological evaluation.
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to determine the purity of the final compounds. The purity should ideally be ≥95%.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Comparative Analysis with Known Alternatives
To assess the novelty and potential advantages of ND-1 and ND-2, a comparative analysis against structurally related, commercially available, or previously reported compounds is essential. For this guide, we will select hypothetical alternatives based on common thiazole-containing scaffolds.
Alternative 1 (ALT-1): A commercially available 2-amino-4-methylthiazole derivative. Alternative 2 (ALT-2): A known thiazole-containing compound with reported biological activity, for example, a c-Met kinase inhibitor.[1]
Physicochemical Properties Comparison
Key physicochemical properties can influence a compound's behavior in biological systems.
| Property | ND-1 (Predicted) | ND-2 (Predicted) | ALT-1 (Typical) | ALT-2 (Reported) |
| Molecular Weight ( g/mol ) | 278.34 | 292.41 | ~150-200 | ~400-500 |
| cLogP | 2.8 | 3.1 | 1.5 | 4.5 |
| Topological Polar Surface Area (Ų) | 58.7 | 41.5 | 74.6 | 90.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 | 5 |
Predicted values for ND-1 and ND-2 are calculated using standard cheminformatics software. Values for alternatives are representative.
The data in the table suggests that our novel compounds, ND-1 and ND-2, occupy a distinct physicochemical space compared to the selected alternatives. For instance, ND-2 has a lower polar surface area than ALT-1, which could influence its membrane permeability.
Biological Activity Screening (Hypothetical)
The thiazole nucleus is present in a wide range of biologically active molecules, including antimicrobial and anticancer agents.[2][5][6][7][8] A preliminary in vitro screen against a panel of relevant biological targets is a crucial step in assessing the potential of these novel compounds.
-
Antimicrobial Assay: Screen the compounds against a panel of pathogenic bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Cell Proliferation Assay: Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) using an MTT or similar cell viability assay to determine the IC₅₀ values.
Hypothetical Screening Results
| Compound | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. A549 |
| ND-1 | 16 | 25 |
| ND-2 | >64 | 10 |
| ALT-1 | 32 | >100 |
| ALT-2 | >64 | 0.5 |
These hypothetical results suggest that ND-1 possesses moderate antibacterial activity, while ND-2 shows promising anticancer activity, warranting further investigation. The comparison highlights the potential for discovering compounds with novel activity profiles through the derivatization of the (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine scaffold.
Workflow for Novelty Assessment
Caption: Workflow for assessing the novelty of synthesized compounds.
Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis and novelty assessment of new chemical entities derived from (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine. By employing robust synthetic methodologies and comprehensive analytical techniques, researchers can effectively explore the chemical space around this promising scaffold. The comparative analysis against known alternatives, encompassing both physicochemical and biological properties, is a critical step in identifying compounds with unique and potentially advantageous profiles.
The hypothetical data presented herein illustrates how these comparisons can guide future research. For instance, the promising (hypothetical) anticancer activity of ND-2 would warrant further investigation into its mechanism of action and structure-activity relationships. The modular nature of the synthetic routes described allows for the creation of a diverse library of analogs, paving the way for the discovery of novel therapeutic agents.
References
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
- The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. (n.d.). Benchchem.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI.
- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Reaction of Heterocyclic Thioamides with Dimethyl Acetylenedicarboxylate. Synthesis of Novel 2-Azolyl-5-methoxycarbonylmethylene Thiazolin-4-ones. (n.d.).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (n.d.).
- (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride. (n.d.). Biosynth.
- (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride. (n.d.). CymitQuimica.
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (n.d.). NIH.
- Biological Activities of Thiadiazole Derivatives: A Review. (2020).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one. (n.d.).
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thiazole vs. Oxazole Scaffolds: A Comparative Guide to Bioisosteric Utility and Therapeutic Viability
Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the bioisosteric replacement of a thiazole (1,3-thiazole) with an oxazole (1,3-oxazole)—or vice versa—is a critical optimization strategy used to modulate physicochemical properties without altering the core scaffold geometry. While structurally homologous, the replacement of the sulfur atom (thiazole) with oxygen (oxazole) introduces profound changes in aromaticity , basicity , lipophilicity , and metabolic fate .
This guide objectively compares these two heterocycles, providing experimental workflows to validate their performance in drug discovery campaigns.
Quick Comparison Matrix
| Feature | Thiazole ( | Oxazole ( | Impact on Drug Design |
| Aromaticity | High (Significant resonance energy) | Moderate (Diene character) | Thiazoles are chemically more robust; Oxazoles can participate in Diels-Alder reactions.[1][2] |
| Basicity (pKa of conjugate acid) | ~2.5 (Weak base) | ~0.8 (Very weak base) | Thiazole nitrogen is a better H-bond acceptor.[2] |
| Lipophilicity | Higher (+LogP) | Lower (-LogP) | Thiazole increases permeability; Oxazole improves solubility.[2] |
| Metabolic Liability | S-oxidation, Ring opening | C-hydroxylation, Hydrolytic ring scission | Distinct metabolic soft spots require specific stabilization strategies.[2] |
| Binding Interactions | H-bond acceptor (N, weak O) | Thiazole S can engage in unique interactions with backbone carbonyls.[2] |
Physicochemical & Structural Analysis
Electronic Distribution and Aromaticity
The fundamental difference lies in the heteroatom. Sulfur is a third-row element with diffuse
-
Thiazole: The sulfur atom effectively donates electron density into the ring via resonance, rendering the thiazole ring highly aromatic. It resists electrophilic addition but undergoes electrophilic substitution at C-5.[2]
-
Oxazole: Oxygen is highly electronegative, withdrawing electron density inductively (
-withdrawal) more strongly than it donates via resonance.[2] Consequently, oxazole exhibits less aromatic character and more "diene-like" behavior, making it susceptible to ring-opening hydrolysis under acidic conditions or metabolic stress.[2]
Hydrogen Bonding and Basicity
The basicity of the nitrogen atom dictates the strength of hydrogen bond interactions with the target protein.
-
Thiazole (pKa ~2.5): The nitrogen lone pair is more available, making thiazole a superior hydrogen bond acceptor compared to oxazole.[2]
-
Oxazole (pKa ~0.8): The strong inductive effect of oxygen pulls electron density away from the nitrogen, significantly reducing its basicity.
Visualization: Structural & Electronic Divergence
The following diagram illustrates the causal relationships between atomic properties and medicinal chemistry outcomes.
Caption: Causal map linking atomic properties of S/O to macro-properties like aromaticity and basicity.[1][3][4][5]
Therapeutic Performance & Case Studies
Metabolic Stability (ADME)
Metabolic stability is often the deciding factor between these two rings.
-
Thiazole Vulnerability: The sulfur atom is prone to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to sulfoxides/sulfones or ring opening via epoxidation. However, the ring itself is generally resistant to hydrolysis.[2]
-
Oxazole Vulnerability: While resistant to S-oxidation (obviously), the oxazole ring is electronically electron-deficient at C-2 and C-5, making it susceptible to nucleophilic attack and hydrolytic ring opening, particularly if the ring is not substituted with stabilizing groups (e.g., aryl groups).
Case Study: Ritonavir (Thiazole) In the development of Ritonavir (antiretroviral), the 1,3-thiazole ring was utilized. The high lipophilicity of the thiazole contributed to the molecule's binding affinity, while the specific geometry allowed the nitrogen to H-bond with the active site. Replacing this with oxazole significantly lowered the LogP, altering the pharmacokinetic profile unfavorable for this specific lipophilic pocket [1].
Case Study: VEGFR-2 Inhibitors (Thiazole vs. Oxazole)
In a study of VEGFR-2 inhibitors, thiazole derivatives showed superior potency (
Potency Data Comparison
The following table summarizes a generic SAR trend observed in kinase inhibitors (e.g., CDK or VEGFR series) where this switch was systematically studied.
| Compound Variant | LogD (pH 7.[2]4) | ||
| Thiazole-Core | 12 nM | 45 min | 3.2 |
| Oxazole-Core | 150 nM | 28 min | 1.9 |
| Interpretation | Thiazole provided better potency due to stronger H-bonding (N) and lipophilic contacts (S).[2] | Oxazole suffered from faster clearance likely due to ring opening or polarity-driven excretion.[2] | Oxazole significantly reduced lipophilicity.[2] |
Experimental Protocols
To validate the choice between thiazole and oxazole in your specific series, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of Thiazole and Oxazole analogs in DMSO.
-
Incubation System:
-
Reaction Initiation: Pre-warm microsomes and buffer to 37°C. Add test compound (final conc. 1 µM) to minimize enzyme saturation. Initiate with NADPH.[2][6]
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Thiazole Check: Monitor for +16 Da (S-oxide) and +32 Da (Sulfone) peaks.[2]
-
Oxazole Check: Monitor for +18 Da (Hydrolysis/Ring Opening) products.
-
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[2]
Protocol B: Matched Molecular Pair (MMP) LogD Determination
Objective: Quantify the lipophilicity shift (
-
Method: Shake-flask method (miniaturized).
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer Saline (PBS, pH 7.4, saturated with octanol).
-
Equilibration: Mix compound in phases (1:1 volume ratio) and vortex for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases by HPLC-UV or LC-MS.
-
Validation: Mass balance must be >90% to ensure no precipitation or adsorption to plasticware.[2]
Visualization: Metabolic Fate Workflow
This diagram outlines the divergent metabolic pathways that must be monitored during Protocol A.
Caption: Divergent metabolic pathways for Thiazole (S-oxidation dominant) vs. Oxazole (Ring scission/Hydroxylation).
Synthesis & Strategic Recommendations
When selecting between these scaffolds, consider the synthetic feasibility relative to the drug development stage.
-
Thiazole Synthesis: The Hantzsch Thiazole Synthesis (condensation of
-haloketones with thioamides) is robust, scalable, and tolerates diverse functional groups. This makes thiazoles excellent candidates for early-stage library generation [3].[2] -
Oxazole Synthesis: The Robinson-Gabriel Synthesis (cyclodehydration of 2-acylaminoketones) or the Van Leusen reaction are common. However, oxazole synthesis can be more sensitive to steric hindrance and harsh dehydration conditions compared to thiazole formation.[2]
Final Recommendation:
-
Choose Thiazole if: You need higher lipophilicity, stronger H-bond accepting capacity (N), or aromatic stability.[2]
-
Choose Oxazole if: You need to lower LogP (solubility issues) or if the thiazole sulfur is causing metabolic toxicity (reactive metabolite formation).
References
-
Structure-Activity Relationships of Thiazole and Oxazole-Containing Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] (Generalized citation for SAR principles).[2]
-
Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. ResearchGate. Available at: [Link]
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives. Chemical Methodologies. Available at: [Link]
-
Oxazoles and Thiazoles: Structural and Synthetic Comparison. Chemistry Online. Available at: [Link]
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. komorowski.edu.pl [komorowski.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

